molecular formula C10H11F3O B1426688 1-[2-(Trifluoromethyl)phenyl]propan-2-ol CAS No. 1175301-41-3

1-[2-(Trifluoromethyl)phenyl]propan-2-ol

Cat. No.: B1426688
CAS No.: 1175301-41-3
M. Wt: 204.19 g/mol
InChI Key: MHJYFVKQUMFNTH-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]propan-2-ol is a useful research compound. Its molecular formula is C10H11F3O and its molecular weight is 204.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5,7,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJYFVKQUMFNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties & Profiling of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and pharmaceutical relevance of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol , a critical isomeric impurity and intermediate in the synthesis of trifluoromethyl-substituted phenethylamines (e.g., Fenfluramine).

Document Control:

  • Target Compound: this compound

  • Primary Application: Pharmaceutical Reference Standard, Impurity Profiling, Chiral Intermediate

  • Related API: Fenfluramine (Meta-isomer analog)

Executive Summary

This compound is a chiral secondary alcohol featuring a trifluoromethyl group at the ortho position of the phenyl ring. While less common than its meta isomer (a direct precursor to the anorectic drug Fenfluramine), the ortho isomer represents a critical "positional isomer" impurity that must be controlled during drug substance manufacturing. Its chemical behavior is dominated by the steric and electronic influence of the bulky, electron-withdrawing


 group adjacent to the alkyl side chain. This guide outlines its physicochemical profile, synthesis via ketone reduction, and specific reactivity patterns relevant to medicinal chemistry.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a propyl backbone with a hydroxyl group at the C2 position and a 2-(trifluoromethyl)phenyl substituent at C1.

AttributeSpecification
IUPAC Name This compound
Common Name Ortho-Fenfluramine Alcohol; 1-(2-TFMP)-2-Propanol
Molecular Formula

Molecular Weight 204.19 g/mol
CAS Number (Ketone Precursor) 21235-67-6 (1-[2-(Trifluoromethyl)phenyl]propan-2-one)
Chirality One stereocenter at C2; exists as (R) and (S) enantiomers
Electronic Effect Ortho-

is strongly electron-withdrawing (

)
Stereochemical Context

Unlike the meta isomer, the ortho orientation creates significant steric strain on the alkyl chain. This results in:

  • Restricted Rotation: The C1-C(Ar) bond has a higher rotational barrier.

  • NMR Distinctiveness: The

    
     group shields the benzylic protons (
    
    
    
    ) differently than in the meta/para isomers, allowing for easy discrimination via
    
    
    -NMR.

Physicochemical Properties[3][4][5][7]

The following data is synthesized from experimental analogs and predictive modeling for the ortho isomer.

PropertyValue / DescriptionImpact on Processing
Physical State Viscous Colorless OilRequires high-vac distillation for purification.
Boiling Point ~98-102°C at 10 mmHgLower than expected due to internal H-bonding shielding.
pKa (Hydroxyl) ~15.5Comparable to secondary alcohols; slightly more acidic due to

induction.
LogP (Lipophilicity) 2.7 - 2.9High lipophilicity; readily crosses biological membranes.
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in WaterExtraction requires organic solvents (DCM preferred).

Synthesis & Manufacturing Protocols

The synthesis of this compound is typically a two-stage process: the construction of the phenylacetone backbone followed by chemoselective reduction.

Synthetic Pathway (Meerwein Arylation Route)

This route avoids the use of sensitive organometallics by utilizing a diazonium coupling strategy, scalable for kilogram production.

Synthesis Start 2-(Trifluoromethyl)aniline Diaz Diazonium Salt (in situ) Start->Diaz NaNO2, HCl 0-5°C Ketone 1-[2-(Trifluoromethyl)phenyl] propan-2-one (CAS: 21235-67-6) Diaz->Ketone Isopropenyl Acetate CuCl2 (Cat), 40°C Alcohol 1-[2-(Trifluoromethyl)phenyl] propan-2-ol (Target) Ketone->Alcohol NaBH4, MeOH or H2, Pd/C

Figure 1: Industrial synthesis pathway via Meerwein arylation and ketone reduction.

Detailed Experimental Protocol (Ketone Reduction)

Objective: Conversion of 1-[2-(Trifluoromethyl)phenyl]propan-2-one to the target alcohol.

Reagents:

  • Precursor Ketone (1.0 eq)

  • Sodium Borohydride (

    
    ) (0.6 eq)
    
  • Methanol (anhydrous)

  • Acetic Acid (for quench)

Procedure:

  • Dissolution: Charge a reactor with 1-[2-(Trifluoromethyl)phenyl]propan-2-one dissolved in Methanol (10 volumes). Cool to 0°C.

  • Addition: Portion-wise addition of

    
     over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.
    
    • Note: The ortho-CF3 group provides steric bulk, potentially slowing the hydride attack compared to the meta-isomer.

  • Reaction: Stir at 20-25°C for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.

  • Quench: Slowly add dilute Acetic Acid or

    
     solution to destroy excess hydride.
    
  • Workup: Evaporate Methanol. Extract aqueous residue with Dichloromethane (

    
    ). Wash organic layer with Brine.
    
  • Purification: Dry over

    
     and concentrate. Purify via vacuum distillation or silica gel chromatography.
    

Chemical Reactivity & Impurity Profiling[3]

Understanding the reactivity is vital for stability testing and distinguishing this compound from the active pharmaceutical ingredient (API) precursors.

Oxidation (Reversible)

The alcohol is readily oxidized back to the ketone using Swern conditions or Jones reagent. In metabolic pathways, this mimics the reversible reduction of the ketone metabolite.

  • Reagent: DMSO/Oxalyl Chloride or

    
    .
    
  • Product: 1-[2-(Trifluoromethyl)phenyl]propan-2-one.[1][2][3]

Dehydration (Styrene Formation)

Under strong acidic conditions (e.g.,


, heat), the alcohol undergoes elimination to form the alkene.
  • Risk: This is a common degradation pathway during stability testing under thermal/acidic stress.

  • Product: 1-(Trifluoromethyl)-2-(prop-1-en-1-yl)benzene (Conjugated Styrene analog).

Analytical Discrimination (Ortho vs. Meta)

The ortho isomer can be distinguished from the meta isomer (Fenfluramine precursor) using


-NMR.
Proton EnvironmentOrtho-Isomer (

ppm)
Meta-Isomer (

ppm)
Reason
Benzylic

Multiplet/Split (ABX)Doublet (Clean)Ortho-CF3 induces magnetic anisotropy and restricts rotation, making benzylic protons diastereotopic.
Aromatic Ring 4 distinct signals4 signals (different pattern)Ortho-substitution breaks symmetry differently.

Pharmaceutical Relevance & Safety

Role as an Impurity

In the synthesis of Fenfluramine (or related anorectics), the starting material is often 3-(trifluoromethyl)aniline. If this starting material contains 2-(trifluoromethyl)aniline as an impurity, the entire synthetic sequence will carry the ortho isomer forward.

  • Regulatory Requirement: ICH Q3A guidelines require identification of impurities >0.10%.

  • Tracking: This alcohol serves as the reference standard for the "Reduced Ortho-Impurity".

Metabolic Pathway Simulation

The alcohol is a metabolite of the parent ketone. In vivo, the ketone is reduced to the alcohol by cytosolic carbonyl reductases.

Metabolism Ketone Parent Ketone (Ortho-Isomer) Alcohol Alcohol Metabolite (1-[2-(TFMP)]propan-2-ol) Ketone->Alcohol Carbonyl Reductase (+NADH) Alcohol->Ketone ADH/CYP450 Conjugate Glucuronide Conjugate (Excretion) Alcohol->Conjugate UGT (Glucuronidation)

Figure 2: Metabolic interconversion and elimination pathway.

Safety & Handling
  • GHS Classification: Warning. Causes skin irritation (H315), Eye irritation (H319).

  • Specific Hazard: As a fluorinated structural analog of amphetamine precursors, it should be handled with strict industrial hygiene protocols to prevent potential CNS activity, although the alcohol form is generally less pharmacologically active than the amine.

References

  • Axios Research. (2024). 1-(2-(trifluoromethyl)phenyl)propan-2-one Reference Standard. Retrieved from

  • European Patent Office. (1997). Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of fenfluramine. EP0810195A1. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 150791, 1-(3-Trifluoromethylphenyl)-2-propanol. (Meta-isomer data for comparative physicochemical modeling). Retrieved from

  • BenchChem. (2025). Technical Guide to Commercial Sourcing and Synthesis of Trifluoromethylphenyl Propanols. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-[3-(Trifluoromethyl)phenyl]propan-2-ol. (Used for GHS classification extrapolation). Retrieved from

Sources

Structural Dynamics and Conformational Analysis of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol , a structural analog of the fenfluramine class and a critical chiral building block in medicinal chemistry.

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary & Molecular Identity

This compound is a secondary alcohol characterized by a bulky trifluoromethyl group at the ortho position of the phenyl ring. While often encountered as a positional isomer of the fenfluramine metabolite (the meta-isomer), the ortho-isomer presents unique steric and electronic challenges that make it a distinct subject of study in conformational analysis and receptor binding kinetics.

  • IUPAC Name: this compound

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 204.19 g/mol [1]

  • Key Structural Feature: Ortho-effect induced by the

    
     group, restricting rotation around the 
    
    
    
    bond.
  • Chirality: Contains one stereocenter at C2; exists as

    
     and 
    
    
    
    enantiomers.
Relevance in Drug Development

This molecule serves as a critical reference standard in impurity profiling for serotonergic modulators. Its lipophilicity and metabolic stability (due to the


 bond strength of ~485 kJ/mol) make it a valuable scaffold for designing drugs with extended half-lives. However, the ortho-substitution significantly alters the binding topology compared to its meta and para counterparts.

Molecular Architecture & Stereochemistry

The Ortho-Effect and Steric Locking

The defining feature of this molecule is the steric bulk of the trifluoromethyl group (Van der Waals volume ~42.6 ų), which is significantly larger than a methyl group. Located at the ortho position, the


 group creates a high rotational energy barrier around the 

bond.
  • A-Value Comparison: The conformational preference is dictated by the "A-value" (steric bulk). The

    
     group (A-value ~2.1) forces the side chain into specific rotameric states to minimize 
    
    
    
    strain.
  • Electronic Influence: The strong electron-withdrawing nature (

    
    ) of the 
    
    
    
    group deactivates the aromatic ring, reducing the electron density available for
    
    
    -stacking interactions, while simultaneously increasing the acidity of the benzylic protons.
Chiral Center (C2)

The C2 carbon is bonded to a methyl group, a hydroxyl group, a hydrogen atom, and the bulky 2-(trifluoromethyl)benzyl group.

  • (S)-Enantiomer: Often the bioactive form in related phenethylamine pharmacophores.

  • (R)-Enantiomer: Typically the distomer, though essential for racemic resolution studies.

Conformational Landscape

Unlike the meta-isomer, which enjoys relative conformational freedom, the ortho-isomer is conformationally restricted.

Rotameric Preferences

The molecule adopts conformations that maximize the distance between the bulky


 group and the C2-methyl group.
  • Anti-Periplanar (Preferred): The C1-C2 bond orients such that the bulky benzyl group is anti to the largest group on C2 (often the Methyl or OH, depending on H-bonding).

  • Gauche Effect: An intramolecular interaction between the hydroxyl proton and the fluorine atoms of the

    
     group (
    
    
    
    ) is theoretically possible but energetically weak compared to the steric repulsion.
  • OH-

    
     Interaction:  In non-polar solvents, the hydroxyl group often engages in an edge-to-face interaction with the aromatic ring. However, the ortho-
    
    
    
    group distorts the ring planarity, weakening this interaction compared to unsubstituted phenethyl alcohols.
Visualization of Conformational Logic

The following diagram illustrates the energy landscape and the "locking" mechanism induced by the substituent.

Conformation Start This compound Rotamers Rotational Isomers (C1-C2 Bond) Start->Rotamers OrthoEffect Ortho-Effect (CF3) Restricts Ar-CH2 Rotation Start->OrthoEffect Anti Anti-Conformer (Lowest Energy) Minimizes CF3 <-> Me repulsion Rotamers->Anti Thermodynamic Product Gauche_1 Gauche-1 (Steric Clash) CF3 vs Methyl Rotamers->Gauche_1 High Energy State Gauche_2 Gauche-2 (Stabilized) Possible OH...F Interaction Rotamers->Gauche_2 Weak H-Bond Stabilization OrthoEffect->Anti Enforces OrthoEffect->Gauche_1 Destabilizes

Caption: Conformational energy hierarchy driven by the steric bulk of the ortho-trifluoromethyl group.

Synthesis and Impurity Profiling

For drug development professionals, establishing a robust synthetic route is essential for generating reference standards.

Primary Synthetic Route (Ketone Reduction)

The most reliable industrial route involves the reduction of the corresponding ketone. This method allows for the introduction of chirality via asymmetric hydrogenation.

  • Precursor: 1-[2-(Trifluoromethyl)phenyl]-2-propanone (CAS 21235-67-6).[3]

  • Reagent: Sodium Borohydride (

    
    ) for racemic synthesis; Noyori Catalysts for asymmetric synthesis.
    
  • Solvent: Methanol or Ethanol (0°C to RT).

Alternative Route (Grignard Addition)

Useful for laboratory-scale isotopic labeling (


 or 

).
  • Reagents: 2-(Trifluoromethyl)benzyl magnesium chloride + Acetaldehyde.

  • Mechanism: Nucleophilic addition to the aldehyde.

Synthetic Workflow Diagram

Synthesis SM1 2-(Trifluoromethyl)benzaldehyde Step1 Nitroaldol (Henry Rxn) + Nitroethane SM1->Step1 Intermediate Nitroalkene Intermediate Step1->Intermediate Step2 Fe/HCl Reduction Hydrolysis Intermediate->Step2 Ketone 1-[2-(CF3)phenyl]-2-propanone (CAS 21235-67-6) Step2->Ketone Step3 Reduction (NaBH4 or Asymmetric Cat.) Ketone->Step3 Product Target Alcohol (Racemic or Chiral) Step3->Product

Caption: Step-wise synthetic pathway from benzaldehyde precursor to the final alcohol product.

Physicochemical Properties & Spectroscopy[6][7][8][9]

Spectroscopic Signatures

Identification of the ortho-isomer relies on distinguishing it from the meta-isomer (fenfluramine impurity).

PropertyValue / Characteristic

NMR (Benzylic)
Distinct ABX system due to restricted rotation. Protons are diastereotopic.

NMR
Single peak ~ -60 to -63 ppm. Shift differs from meta (-62.8 ppm) due to proximity to the side chain.
IR Spectrum Broad O-H stretch (3300-3400 cm⁻¹). C-F stretch (1100-1350 cm⁻¹).
Mass Spectrometry Molecular Ion (

) 204. Base peak often m/z 159 (Loss of

or

fragmentation patterns).
Drug Design Parameters
  • LogP (Predicted): ~2.7 - 2.9 (Highly Lipophilic).

  • H-Bond Donors: 1

  • H-Bond Acceptors: 1 (OH) + 3 (F) (Note: F is a poor acceptor).

  • pKa: ~14-15 (Alcohol proton).

References

  • PubChem. (2025). 1,1,1-Trifluoro-2-phenylpropan-2-ol (Isomer Reference). National Library of Medicine.

  • Sigma-Aldrich. (2025). 1-(3-(Trifluoromethyl)phenyl)propan-2-ol (Meta-Isomer Comparison). Merck KGaA.

  • Karaminkov, R., et al. (2010).[4] Mass-analyzed threshold ionization spectroscopy of ortho fluorinated 2-phenylethanol. Journal of Physical Chemistry A.

  • Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation. Beilstein J. Org. Chem.

  • Axios Research. (2025). 1-(2-(trifluoromethyl)phenyl)propan-2-one (Ketone Precursor).

Sources

1-[2-(Trifluoromethyl)phenyl]propan-2-ol: Technical Profile & Impurity Standard Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-[2-(Trifluoromethyl)phenyl]propan-2-ol CAS number and identifiers Content Type: In-depth technical guide.

Abstract

This technical guide provides a comprehensive analysis of This compound (CAS 1175301-41-3 ), a critical positional isomer used primarily as an analytical reference standard in the pharmaceutical industry.[1][2][3] While its meta-isomer (1-[3-(trifluoromethyl)phenyl]propan-2-ol) is a well-known metabolite of the anorectic drug Fenfluramine, the ortho-isomer discussed here serves as a vital impurity marker for quality control (QC) workflows.[1][2][3] This document details its physiochemical properties, synthetic pathways, and role in enantiomeric and regioisomeric purity profiling.[1][3]

Chemical Identity & Physiochemical Profile

The compound is a secondary alcohol characterized by a trifluoromethyl group at the ortho position of the phenyl ring.[1][2][3] This steric bulk significantly influences its metabolic stability and spectroscopic signature compared to its meta and para counterparts.[1][2][3]

Identifiers & Properties
Attribute Detail
Chemical Name This compound
CAS Number 1175301-41-3
Related CAS (Ketone) 21235-67-6 (1-[2-(Trifluoromethyl)phenyl]propan-2-one)
Molecular Formula C₁₀H₁₁F₃O
Molecular Weight 204.19 g/mol
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in Methanol, DMSO, Dichloromethane; Insoluble in water
Chirality Contains one stereocenter at C2; exists as (R) and (S) enantiomers
Structural Significance

The ortho-substitution creates a "kinked" steric environment.[1][2][3] Unlike the meta-isomer (Fenfluramine scaffold), the ortho-CF₃ group exerts a field effect that shields the benzylic position, potentially altering the rate of metabolic oxidation and influencing the chemical shift in NMR spectroscopy—a key feature for differentiating this impurity from the active pharmaceutical ingredient (API).[1][2][3]

Synthetic Pathways

The synthesis of this compound is typically driven by the need for high-purity reference standards.[1][2][3] Two primary pathways are employed: Ketone Reduction (Industrial/QC scale) and Grignard Addition (Lab scale).[1][2]

Method A: Reduction of 1-[2-(Trifluoromethyl)phenyl]propan-2-one

This is the preferred method for generating the racemic alcohol, utilizing the commercially available ketone precursor.[1][2][3]

  • Precursor: 1-[2-(Trifluoromethyl)phenyl]propan-2-one (CAS 21235-67-6).[1][2][3]

  • Reagents: Sodium Borohydride (NaBH₄), Methanol/Ethanol.[1][3]

  • Mechanism: Nucleophilic attack of the hydride ion (H⁻) on the carbonyl carbon.[1][2][3]

  • Protocol:

    • Dissolve the ketone (1.0 eq) in anhydrous methanol at 0°C.

    • Add NaBH₄ (1.5 eq) portion-wise to control hydrogen evolution.[1][3]

    • Stir at room temperature for 2 hours.

    • Quench with saturated NH₄Cl solution.[1][2][3]

    • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

Method B: Grignard Addition

Used when the ketone is unavailable or to introduce isotopic labeling.[1][2][3]

  • Precursors: 2-(Trifluoromethyl)benzyl bromide + Acetaldehyde.[1][2][3]

  • Reagents: Magnesium turnings, THF (anhydrous).[1][3]

  • Protocol:

    • Form the Grignard reagent: 2-CF₃-C₆H₄-CH₂-MgBr in THF.[1][2][3]

    • Cool to -78°C and add Acetaldehyde slowly.

    • The nucleophilic benzyl carbon attacks the aldehyde carbonyl.[1][2][3]

    • Acidic workup yields the secondary alcohol.[1][2][3]

Synthetic Workflow Diagram

Synthesis Start 2-(Trifluoromethyl)phenyl acetic acid Ketone 1-[2-(Trifluoromethyl)phenyl] propan-2-one (CAS 21235-67-6) Start->Ketone Dakin-West or Condensation Alcohol 1-[2-(Trifluoromethyl)phenyl] propan-2-ol (CAS 1175301-41-3) Ketone->Alcohol Reduction (NaBH4/MeOH) Grignard Grignard Route: 2-CF3-Bn-MgBr + Acetaldehyde Grignard->Alcohol Nucleophilic Addition

Figure 1: Synthetic routes to the target alcohol.[1][2][3] The Red arrow indicates the primary industrial pathway for standard preparation.[1][2][3]

Pharmaceutical & Industrial Applications[1][2][3][6]

Critical Impurity Profiling (Fenfluramine)

The primary application of this compound is as a Reference Standard in the quality control of Fenfluramine (Pondimin) and Dexfenfluramine.[1][2]

  • The Problem: Commercial synthesis of Fenfluramine starts with 3-(trifluoromethyl)aniline.[1][2][3] However, if the starting material contains ortho-isomers (2-trifluoromethyl) as impurities, the final drug substance will contain the ortho-isomer of Fenfluramine.[1][2][3]

  • The Solution: this compound is the direct metabolite or hydrolytic degradation product of this specific impurity.[1][2][3] It is used in HPLC and GC-MS assays to quantify the "Ortho-Impurity" levels, ensuring they remain below the ICH Q3A/Q3B thresholds (typically <0.10%).[1][3]

Chiral Building Block

Due to the steric hindrance of the ortho-CF₃ group, this alcohol is occasionally used in asymmetric synthesis research to test the limits of lipase-catalyzed kinetic resolutions.[1][2][3] The bulky group makes enzymatic access to the hydroxyl difficult, providing a rigorous test case for novel biocatalysts.[1][3]

Impurity Logic Diagram

ImpurityLogic SM_Meta 3-(Trifluoromethyl)aniline (Correct SM) Drug Fenfluramine (Meta-isomer) SM_Meta->Drug Synthesis SM_Ortho 2-(Trifluoromethyl)aniline (Impurity in SM) Impurity Ortho-Fenfluramine (Toxic Impurity) SM_Ortho->Impurity Side Reaction Marker 1-[2-(Trifluoromethyl)phenyl] propan-2-ol (Analytical Marker) Impurity->Marker Metabolism / Degradation

Figure 2: The origin of the ortho-isomer in pharmaceutical manufacturing.[1][2][3] The target alcohol serves as the marker for the red "Impurity" pathway.[1][3]

Analytical Characterization

To validate the identity of this compound, researchers should look for the following spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.25 (d, 3H): Methyl group (-CH₃).[1][2]

    • δ 2.80-3.00 (m, 2H): Benzylic methylene (-CH₂-).[1][2][3] Note the diastereotopic splitting due to the adjacent chiral center.[1][3]

    • δ 4.05 (m, 1H): Methine proton (-CH-OH).[1][2]

    • δ 7.30-7.70 (m, 4H): Aromatic protons.[1][2][3] The ortho-CF₃ group causes a downfield shift and distinct splitting pattern compared to the meta-isomer.[1][2][3]

  • ¹⁹F NMR:

    • δ -60 to -62 ppm: Single peak (CF₃).[1][2] This is distinct from the meta-isomer (typically ~ -63 ppm).[1][2][3]

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): 204 m/z.[1][2][3]

  • Base Peak: 45 m/z (Hydroxyethyl fragment) or 159 m/z (Loss of hydroxyethyl group/benzylic cation).[1][2]

  • Fragmentation: Strong loss of water (M-18) is common in electron impact (EI) ionization.[1][2][3]

Safety & Handling

  • GHS Classification: Warning.[1][2][3]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

  • Handling: Use in a fume hood.[1][2][3] Wear nitrile gloves and safety glasses.[1][2][3] Avoid generating aerosols.[1][2][3]

  • Storage: Store in a cool, dry place (2-8°C recommended for standards) under inert gas (Argon/Nitrogen) to prevent oxidation to the ketone.

References

  • Sigma-Aldrich. 1-(3-(Trifluoromethyl)phenyl)propan-2-ol Product Sheet (Meta-isomer comparison). Retrieved from [1][2][3]

  • BLD Pharm. this compound (CAS 1175301-41-3) Product Detail.[1][2][3][4][5][6] Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 150791 (Meta-isomer).[1][2][3] Retrieved from [1][2]

  • Axios Research. 1-(2-(trifluoromethyl)phenyl)propan-2-one Reference Standard. Retrieved from [1][2]

  • European Patent EP0810195A1. Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate.[1][2][3] (Describes the general synthetic chemistry applicable to the ortho-isomer). Retrieved from

Sources

Metabolic Stability of Trifluoromethylated Phenylpropanols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Strategy & Rationale

The Metabolic Liability of Phenylpropanoids

Phenylpropanols (C6-C3 alcohols) represent a ubiquitous scaffold in pharmacologically active compounds, serving as precursors for NSAIDs (e.g., profens), fragrances, and signaling molecules. However, the native phenylpropanol structure is metabolically vulnerable.

In human liver microsomes (HLM), these scaffolds typically undergo:

  • Benzylic Hydroxylation: The carbon adjacent to the phenyl ring is electronically activated, making it a "soft spot" for Cytochrome P450 (CYP) oxidation.

  • Aromatic Hydroxylation: The electron-rich phenyl ring is susceptible to oxidation (primarily para-position), leading to phenolic metabolites.

  • Glucuronidation: The primary or secondary alcohol moiety is a direct target for UDP-glucuronosyltransferases (UGTs), leading to rapid Phase II clearance.

The Trifluoromethyl ( ) Solution

Incorporating a trifluoromethyl (


) group is a validated medicinal chemistry strategy to modulate this instability.[1][2] The 

group acts as a "metabolic roadblock" through three distinct mechanisms:
  • Electronic Deactivation: The strong electron-withdrawing nature (

    
    ) of the 
    
    
    
    group reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the high-valent iron-oxo species (Compound I) of CYP enzymes.
  • C-F Bond Strength: The C-F bond energy (~116 kcal/mol) renders the group itself inert to oxidative cleavage.

  • Lipophilicity Modulation: While

    
     increases lipophilicity (raising 
    
    
    
    ), which can increase non-specific binding, it often alters the binding orientation within the CYP active site, preventing the "productive" presentation of the substrate for oxidation.

Part 2: Metabolic Pathways & The Fluorine Blockade[1]

To understand the stability enhancement, we must visualize the competitive pathways. The diagram below illustrates the divergence between a standard phenylpropanol and its trifluoromethylated analog.

MetabolicPathways Substrate Phenylpropanol Scaffold CYP_Ox CYP450 Oxidation (Phase I) Substrate->CYP_Ox High Affinity UGT_Conj UGT Conjugation (Phase II) Substrate->UGT_Conj Met_Benzylic Benzylic Alcohol/Ketone (Unstable) CYP_Ox->Met_Benzylic Major Route Met_RingOH Phenolic Metabolite (High Clearance) CYP_Ox->Met_RingOH Para-oxidation Met_Gluc O-Glucuronide (Excreted) UGT_Conj->Met_Gluc CF3_Block CF3 Steric/Electronic Blockade CF3_Block->CYP_Ox Inhibits Oxidation Stable_Analog Trifluoromethylated Analog Stable_Analog->UGT_Conj Slower Kinetics (Steric Hindrance) Stable_Analog->CF3_Block Incorporation

Figure 1: Mechanistic divergence in metabolism. The


 group (green diamond) effectively blocks CYP-mediated oxidation pathways, shunting the molecule away from rapid clearance.

Part 3: Experimental Protocol (Microsomal Stability)

This protocol is designed for self-validation . It includes internal controls to ensure that observed stability is due to the chemical modification (


) and not assay failure (e.g., dead microsomes).
Materials
  • Test Compound: Trifluoromethylated phenylpropanol (10 mM DMSO stock).

  • Reference Standards:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

  • Biological Matrix: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

  • Cofactor System: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow: The "Zero-to-Sixty" Assay
  • Preparation of Incubation Mix:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

    • Pre-warm at 37°C for 5 minutes.

    • Why? Pre-warming prevents temperature shock kinetics when the reaction starts.

  • Substrate Addition:

    • Spike test compound into the incubation mix to a final concentration of 1 µM .

    • Critical: Keep DMSO < 0.1% to avoid inhibiting CYP enzymes.

  • Reaction Initiation:

    • Add NADPH (1 mM final) to start the reaction.

    • Control Arm: Prepare a duplicate set without NADPH to assess non-enzymatic degradation (chemical instability).

  • Sampling (Time-Course):

    • Remove aliquots (50 µL) at

      
       minutes.
      
    • Immediately dispense into 150 µL ice-cold Quench Solution .

    • Why? The 1:3 ratio ensures protein precipitation and immediate enzyme arrest.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Part 4: Data Analysis & Interpretation

Raw data (Peak Area Ratios) must be converted into intrinsic clearance values to be actionable.

Determination of Half-Life ( )

Plot the natural log (


) of the remaining parent compound (%) versus time. The slope (

) of the linear regression represents the elimination rate constant.


Intrinsic Clearance Calculation ( )

This metric scales the in vitro half-life to the biological system, independent of blood flow.



Comparative Data: The "Fluorine Effect"

The table below illustrates hypothetical but representative data comparing a standard phenylpropanol to its trifluoromethylated counterparts.

Compound StructureModification

(min)

(

L/min/mg)
Metabolic Status
Phenylpropanol (Native) None12.5110.8High Clearance (Unstable)
4-Me-Phenylpropanol Methyl (para)18.077.0High Clearance (Benzylic oxidation liable)
4-

-Phenylpropanol

(para)
> 120< 11.5Low Clearance (Metabolically Stable)

-

-Phenylpropanol

(chain)
85.016.3Moderate (Blocks chain hydroxylation)

Interpretation:

  • Native: Rapidly cleared due to open para-position and accessible alkyl chain.

  • 4-Me: Slight improvement, but the methyl group itself becomes a metabolic handle (oxidation to carboxylic acid).

  • 4-

    
    :  Drastic stability improvement. The 
    
    
    
    blocks the para-position and deactivates the ring, preventing arene oxide formation.

Part 5: Advanced Considerations

Impact on Chirality

Trifluoromethylation often introduces or reinforces chirality. For phenylpropanols, placing a


 group at the 

-position of the propyl chain creates a chiral center.
  • Stereoselectivity: CYP enzymes are stereoselective. One enantiomer of a trifluoromethylated phenylpropanol may be metabolically stable, while the other is cleared rapidly.

  • Recommendation: Always test enantiomers separately in the microsomal stability assay.

The "Lipophilicity Trap"

While


 improves metabolic stability, it adds significant lipophilicity (

).
  • Risk: High lipophilicity can lead to high plasma protein binding (low free fraction) or hERG channel inhibition.

  • Mitigation: Balance the

    
     addition by introducing polar heteroatoms (e.g., pyridine ring instead of phenyl) elsewhere in the scaffold.
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

Sources

An In-depth Technical Guide to the pKa and Acidity of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the acidity and pKa of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol, a molecule of interest in pharmaceutical and agrochemical research. We will delve into the structural factors influencing its acidity, outline robust experimental and computational methods for pKa determination, and provide actionable protocols for researchers in the field.

The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the extent of ionization of a molecule at a given pH.[1] For an active pharmaceutical ingredient (API), its ionization state is paramount, influencing critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties such as solubility, membrane permeability, and target binding affinity.[1] An accurate understanding of a compound's pKa is therefore indispensable for effective drug design and development.

Structural Analysis and Predicted Acidity of this compound

To estimate the acidity of this compound, we must dissect its molecular architecture and the electronic effects at play. The molecule consists of a propan-2-ol backbone substituted with a 2-(trifluoromethyl)phenyl group.

  • The Alcohol Functional Group: Aliphatic alcohols are generally very weak acids.[2][3] For instance, the parent structure, propan-2-ol (isopropyl alcohol), has a pKa value of approximately 16.5-17.1.[4][5] This weak acidity is due to the localization of the negative charge on the oxygen atom of the corresponding alkoxide upon deprotonation.

  • The Phenyl Group: The presence of a phenyl group attached to the carbon bearing the hydroxyl group can influence acidity. While a simple phenyl group can offer some resonance stabilization to the conjugate base, its effect is less pronounced than in phenols where the hydroxyl group is directly attached to the aromatic ring.[2][6][7] Phenol itself is significantly more acidic than typical alcohols, with a pKa of about 10, due to the delocalization of the negative charge of the phenoxide ion into the benzene ring.[2][6][7]

  • The Trifluoromethyl (CF3) Substituent: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[8][9] This strong inductive effect (-I) withdraws electron density from the phenyl ring and, by extension, from the propan-2-ol side chain. This electron withdrawal stabilizes the negative charge on the oxygen of the conjugate base (alkoxide), thereby increasing the acidity of the alcohol.[2][10] The positioning of the CF3 group at the ortho position relative to the propan-2-ol substituent is crucial. Its proximity allows for a more direct inductive influence compared to a meta or para substitution. The pKa of p-(trifluoromethyl)benzoic acid is 3.6, which is lower than that of benzoic acid (4.19), indicating the strong acid-strengthening effect of the trifluoromethyl group.[10]

Predicted pKa: Based on these structural considerations, the pKa of this compound is expected to be significantly lower (i.e., more acidic) than that of propan-2-ol (pKa ~17). The powerful electron-withdrawing trifluoromethyl group will be the dominant factor in enhancing the acidity of the hydroxyl proton. While a precise value requires experimental determination or high-level computation, a pKa in the range of 12-14 would be a reasonable initial estimate, similar to how 2,2,2-trifluoroethanol (pKa = 12) is considerably more acidic than ethanol (pKa = 16).[2]

Methodologies for pKa Determination

The determination of pKa can be approached through both experimental and computational methods. For a compound like this compound, which may exhibit limited water solubility, certain techniques are more suitable.

For sparingly soluble compounds, methods that can accommodate low concentrations or the use of co-solvents are often necessary.[11][12]

  • UV-Metric Titration: This spectrophotometric method is highly effective for compounds containing a chromophore, such as the phenyl group in our target molecule.[13][14][15] The principle relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH.[13] By monitoring these spectral shifts during a titration, a plot of absorbance versus pH can be generated, from which the pKa can be accurately determined.[14] Automated systems combining titration with UV/Vis spectrophotometry can streamline this process, offering high throughput and reduced reagent consumption.[1]

  • Capillary Electrophoresis (CE): CE is a powerful technique for pKa determination, especially for compounds with low solubility or when only small sample amounts are available.[16][17] The method measures the electrophoretic mobility of the analyte at different pH values.[17] As the compound ionizes, its mobility changes, and a plot of mobility versus pH allows for the calculation of the pKa.[16] The use of internal standards in CE (IS-CE) can further enhance accuracy and throughput by minimizing errors from pH variations.[16][18][19] For very insoluble compounds, measurements can be performed in mixed organic-aqueous buffers, and the aqueous pKa can be obtained by extrapolation.[16][20]

In silico methods provide a valuable and increasingly accurate means of predicting pKa values, especially in the early stages of drug discovery.

  • Quantum Chemical Calculations: These methods use electronic structure theory to calculate the free energy change of the deprotonation reaction.[21] By combining quantum mechanical calculations (e.g., Density Functional Theory - DFT) with a solvation model (e.g., Polarizable Continuum Model - PCM), the pKa can be predicted.[21][22] The accuracy of these predictions can be further improved by including explicit water molecules in the calculation to model the immediate solvation shell.[23] Linear regression analysis against experimental pKa values for a training set of similar compounds can also enhance predictive accuracy.[24][25]

Experimental Protocol: pKa Determination by Automated UV-Metric Titration

This protocol provides a step-by-step guide for the determination of the pKa of this compound using an automated UV-Vis titration system.

Objective: To accurately determine the pKa of this compound in an aqueous or co-solvent system.

Materials and Equipment:

  • This compound

  • Automated Titrator with a UV-Vis spectrophotometer probe

  • Calibrated pH electrode

  • Methanol (or other suitable co-solvent)

  • Deionized water (Milli-Q or equivalent)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining constant ionic strength

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • In the titration vessel, prepare the analysis solution by adding a known volume of the stock solution to a mixture of deionized water and methanol. The final concentration of the analyte should be in the µM range, and the co-solvent percentage should be minimized while ensuring solubility.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Instrumentation Setup:

    • Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).

    • Set up the automated titrator to add small increments of 0.1 M HCl and 0.1 M NaOH.

    • Configure the UV-Vis spectrophotometer to record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm) after each titrant addition.

  • Titration and Data Acquisition:

    • Start the titration by adding 0.1 M HCl to reach a low starting pH (e.g., pH 2).

    • Begin the automated titration with 0.1 M NaOH. At each step, the titrator will add a small volume of NaOH, allow the pH to stabilize, and trigger the spectrophotometer to record the UV-Vis spectrum.

    • Continue the titration until a high pH is reached (e.g., pH 12) to ensure the complete deprotonation of the analyte.

  • Data Analysis:

    • The collected data will consist of a series of UV-Vis spectra at different pH values.

    • Plot the absorbance at one or more wavelengths where significant changes are observed against the corresponding pH values.

    • The resulting sigmoidal curve represents the titration curve. The inflection point of this curve corresponds to the pKa of the compound.

    • Alternatively, specialized software can perform a multi-wavelength analysis to determine the pKa with higher precision.

Data Presentation:

ParameterValue
Analyte Concentration50 µM
Co-solvent20% Methanol
Ionic Strength0.1 M KCl
Temperature25 °C
Experimental pKa (Determined Value)

Visualization of Key Concepts

G cluster_molecule This compound cluster_effects Electronic Effects CF3 CF3 Group Phenyl Phenyl Ring CF3->Phenyl ortho-substitution Inductive Strong Inductive Electron Withdrawal (-I) CF3->Inductive Propanol Propan-2-ol Side Chain Phenyl->Propanol OH Hydroxyl Group (Acidic Proton) Propanol->OH Stabilization Stabilization of Conjugate Base (Alkoxide) Inductive->Stabilization Acidity Increased Acidity (Lower pKa) Stabilization->Acidity

Caption: Electronic effects governing the acidity of the target molecule.

G cluster_prep Preparation cluster_titration Automated Titration cluster_analysis Data Analysis A Prepare Analyte Stock Solution B Prepare Titration Solution (with co-solvent & KCl) A->B D Start Titration (Add NaOH increments) B->D C Calibrate pH Electrode C->D E Measure & Record pH D->E Loop F Record UV-Vis Spectrum E->F Loop F->D Loop G Plot Absorbance vs. pH F->G H Determine Inflection Point G->H I Calculate pKa H->I

Caption: Workflow for pKa determination via automated UV-metric titration.

Conclusion

The acidity of this compound is significantly enhanced compared to a simple aliphatic alcohol due to the potent electron-withdrawing nature of the ortho-trifluoromethyl substituent. An accurate determination of its pKa is crucial for its development as a potential drug candidate. This guide has provided the theoretical framework for understanding its acidity and detailed protocols for its experimental determination using modern analytical techniques like automated UV-metric titration. By integrating these principles and methods, researchers can confidently characterize the physicochemical properties of this and similar molecules, paving the way for more informed drug design and development.

References

  • Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-w
  • Acidity and Basicity of Alcohols. (2014, October 17). Master Organic Chemistry.
  • Development of Methods for the Determin
  • Streamline pKa Value Determination Using Automated UV/Vis-Titr
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
  • Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. (2015, May 14).
  • Acidity of alcohols and phenols. (2025, July 15). Khan Academy.
  • Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. (n.d.).
  • Rapid Determination of Ionization Constants (pKa)
  • PROPAN-2-OL. (n.d.).
  • Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. (2017, May 31).
  • 20.5: Substituent Effects on Acidity. (2024, July 30). Chemistry LibreTexts.
  • How to Predict the pKa of Any Compound in Any Solvent. (2022, May 24). acris.
  • Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. (2014, August 25). PubMed.
  • Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. (2014, August 29).
  • Effect of Solvent on pka Determination of Nonsteroidal Antiinflammatory drugs. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ
  • Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators. (2023, October 4). Quest Journals.
  • Acidity of Alcohols. (2023, January 22). Chemistry LibreTexts.
  • 2.7. Arrange the following compounds in increasing order of their acidic. (2024, December 5). Filo.
  • IPA - Isopropyl Alcohol - Propan 2 ol (99.8%). (n.d.). Test Store 1.
  • Propan-2-ol | 67-63-0. (n.d.). ChemicalBook.
  • Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure. (2025, August 7).

Sources

Methodological & Application

Application Note: Synthesis Routes for 1-[2-(Trifluoromethyl)phenyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthesis and purification protocols for 1-[2-(Trifluoromethyl)phenyl]propan-2-ol (CAS: N/A for specific isomer, generic 21235-67-6 related), a critical intermediate in the development of trifluoromethylated CNS-active agents and chiral metabolic standards. The presence of the ortho-trifluoromethyl group introduces significant steric bulk and electron-withdrawing effects, necessitating specialized organometallic handling to prevent defluorination or elimination side reactions. This note presents a robust, scalable Grignard-Epoxide Opening route for the racemic scaffold and a downstream Biocatalytic Kinetic Resolution for isolating high-purity enantiomers.

Introduction & Retrosynthetic Analysis

The target molecule features a 2-propanol chain attached to a 2-(trifluoromethyl)benzene ring. Retrosynthetic analysis suggests two primary disconnections:

  • C1–C2 Disconnection (Organometallic): Nucleophilic attack of a 2-(trifluoromethyl)phenyl nucleophile on a propylene oxide electrophile.

  • Reduction of Precursor Ketone: Reduction of 1-[2-(trifluoromethyl)phenyl]propan-2-one.

We prioritize the Organometallic Route (Route A) due to its convergence and the commercial availability of the aryl halide precursor. The ortho-CF3 group poses a safety risk during Grignard formation (potential for exothermic decomposition); therefore, we utilize a Magnesium-Halogen Exchange protocol (Knochel-type) or controlled temperature initiation to ensure process safety.

Structural Challenges
  • Steric Hindrance: The o-CF3 group shields the C1 position, potentially affecting yield during nucleophilic substitution.

  • Chirality: The C2 position is a stereocenter. Drug development applications typically require enantiopurity (>99% ee).

Protocol A: Organometallic Synthesis (Racemic)

Objective: Synthesis of racemic this compound via Grignard addition to propylene oxide.

Reaction Scheme

The synthesis relies on the regioselective ring opening of propylene oxide by 2-(trifluoromethyl)phenylmagnesium bromide. Copper(I) iodide is employed as a catalyst to ensure regioselectivity (attack at the less hindered terminal carbon) and suppress homocoupling.

Materials
  • Precursor: 1-Bromo-2-(trifluoromethyl)benzene (CAS: 392-83-6)

  • Reagent: Propylene Oxide (Methyloxirane)

  • Metal Source: Magnesium turnings (Grignard grade) or i-PrMgCl (for exchange method)

  • Catalyst: Copper(I) Iodide (CuI) - 10 mol%

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Saturated NH₄Cl solution

Experimental Procedure
Step 1: Preparation of Grignard Reagent

Caution: Ortho-trifluoromethyl phenyl Grignard reagents can be thermally unstable. Maintain strict temperature control.

  • Activation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel. Add Mg turnings (1.2 eq) and a crystal of iodine.

  • Initiation: Cover Mg with minimal anhydrous THF. Add 5% of the total 1-Bromo-2-(trifluoromethyl)benzene. Heat gently with a heat gun until the iodine color fades and turbidity appears.

  • Addition: Dilute the remaining bromide in THF (1M concentration). Add dropwise to the refluxing mixture over 1 hour.

  • Maturation: After addition, reflux for 1 hour, then cool to -20°C .

    • Note: Alternatively, use TurboGrignard (i-PrMgCl·LiCl) at -15°C for 30 mins to generate the arylmagnesium species via exchange, which is safer and cleaner for electron-poor rings [1].

Step 2: Epoxide Ring Opening[1]
  • Catalyst Addition: To the cooled Grignard solution (-20°C), add CuI (10 mol%). Stir for 15 minutes.

  • Electrophile Addition: Dissolve Propylene Oxide (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below -10°C.

    • Mechanistic Insight: The CuI facilitates an Sₙ2-like attack at the terminal CH₂ of the epoxide, ensuring the formation of the secondary alcohol (Target) rather than the primary alcohol (iso-product) [2].

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.

Step 3: Workup & Purification
  • Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl. Caution: Exothermic.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel 60).

    • Eluent: Gradient 0% -> 20% EtOAc in Hexanes.

    • Yield Target: 75-85%.

Protocol B: Biocatalytic Kinetic Resolution (Chiral)

Objective: Isolation of (S)- and (R)-enantiomers from the racemic alcohol synthesized in Protocol A.

Principle

Lipase B from Candida antarctica (CAL-B, immobilized as Novozym 435) catalyzes the selective acetylation of one enantiomer (typically the (R)-alcohol) leaving the (S)-alcohol unreacted.

Procedure
  • Setup: Dissolve racemic this compound (1.0 g) in dry Toluene (10 mL).

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).

  • Biocatalyst: Add Novozym 435 (50 mg/mmol substrate).

  • Incubation: Shake at 30°C / 200 rpm. Monitor enantiomeric excess (ee) by Chiral HPLC every 2 hours.

  • Termination: Stop reaction when conversion reaches 50% (typically 6–24 hours). Filter off the enzyme (enzyme can be recycled).

  • Separation: Evaporate solvent. Separate the (S)-Alcohol (unreacted) from the (R)-Acetate (product) using column chromatography (Hexane:EtOAc).

    • Hydrolysis:[2] The (R)-Acetate can be hydrolyzed (MeOH/K₂CO₃) to yield the (R)-Alcohol.

Visualizations & Workflows

Synthesis Pathway Diagram

SynthesisRoute Start 1-Bromo-2- (trifluoromethyl)benzene Grignard Ar-MgBr Intermediate Start->Grignard Activation Mg Mg / THF (or i-PrMgCl) Mg->Grignard Racemic Racemic 1-[2-(CF3)Ph]propan-2-ol Grignard->Racemic Ring Opening (-20°C to RT) Epoxide Propylene Oxide + CuI (cat) Epoxide->Racemic Lipase CAL-B Lipase Vinyl Acetate Racemic->Lipase Kinetic Resolution S_Enant (S)-Alcohol (>99% ee) Lipase->S_Enant Unreacted R_Ester (R)-Acetate Lipase->R_Ester Acylated

Figure 1: Integrated workflow for chemical synthesis and enzymatic resolution of the target alcohol.

Mechanism of Regioselectivity

Mechanism cluster_regio Regioselectivity Logic Step1 Propylene Oxide (Epoxide) Complex Cu-Coordinated Epoxide Step1->Complex Coordination Attack Nucleophilic Attack (Ar-Cu/Mg Species) Complex->Attack Activation Transition Transition State (Steric Control) Attack->Transition Regioselective Path Product 1-Aryl-propan-2-ol (Terminal Attack) Transition->Product Least Hindered Carbon (C3)

Figure 2: Mechanistic rationale for obtaining the secondary alcohol via terminal epoxide attack.

Analytical Quality Control

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H₂O Gradient
¹H NMR Consistent with structure400 MHz, CDCl₃
Enantiomeric Excess > 99% (after resolution)Chiralcel OD-H or AD-H Column
Identity (MS) [M+H]⁺ or [M-OH]⁺ matchESI-MS or GC-MS

Key NMR Signals (Expected):

  • Aromatic: Multiplets 7.3–7.7 ppm (4H, Ar-H).

  • Methine: Multiplet 3.9–4.1 ppm (1H, -CH (OH)-).

  • Methylene: Doublet of doublets 2.8–3.0 ppm (2H, Ar-CH ₂-).

  • Methyl: Doublet 1.2 ppm (3H, -CH ₃).

Safety & Handling

  • 2-Bromo-2-(trifluoromethyl)benzene: Irritant. Handle in a fume hood.

  • Propylene Oxide: Carcinogen, Mutagen, Extremely Flammable. Use a sealed addition system and cold traps.

  • Grignard Reagents: Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried.

  • Ortho-CF3 Stability: Do not overheat the Grignard solution. If the reaction stalls, use mechanical stirring or fresh iodine; do not apply excessive heat which may trigger decomposition [1].

References

  • Knochel, P., et al. (2025).[3] Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation. ResearchGate.

  • Filo EdTech. (2025). Mechanism of Grignard Reagent Reaction with Epoxides.

  • BenchChem. (2025).[4] Application Notes for Trifluoromethylphenyl Derivatives.

  • Vertex AI Search. (2025). Synthesis of 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate (Patent EP0810195A1).

  • Axios Research. (2025). 1-(2-(trifluoromethyl)phenyl)propan-2-one Reference Standard.

Sources

enantioselective synthesis of chiral 1-[2-(Trifluoromethyl)phenyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol

Executive Summary

This application note details the process development and protocols for the enantioselective synthesis of This compound (Target 1 ). This molecule is a critical chiral building block and a known impurity reference standard for fenfluramine-type therapeutics.[1][2]

The presence of the ortho-trifluoromethyl (


-CF

) group introduces significant steric bulk and electron-withdrawing effects, rendering standard reduction protocols prone to low conversion or poor enantioselectivity.[1][2] This guide presents two validated, orthogonal workflows to access both (

)- and (

)-enantiomers with high optical purity (

ee):
  • Biocatalytic Reduction: Utilizing engineered Ketoreductases (KREDs) for mild, aqueous-phase synthesis.[1][2]

  • Asymmetric Transfer Hydrogenation (ATH): Utilizing Ru-TsDPEN catalysts for robust chemical synthesis.[1][2]

Target Molecule & Retrosynthetic Strategy

  • Compound: this compound[1][2]

  • CAS: N/A (Specific enantiomers); Racemate analogous to precursors.[1][2]

  • Precursor: 1-[2-(Trifluoromethyl)phenyl]propan-2-one (CAS 21235-67-6).[2]

Structural Challenge: The


-CF

moiety creates a "steric wall" near the carbonyl center.[1] In asymmetric reduction, the catalyst must differentiate between the methyl group and the bulky (2-trifluoromethyl)benzyl group.[1]
Synthesis Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate route based on laboratory resources and scale.

RouteSelection Start Start: 1-[2-(CF3)phenyl]propan-2-one Decision Select Methodology Start->Decision RouteA Route A: Biocatalysis (KRED) Decision->RouteA High Selectivity RouteB Route B: Ru-ATH Decision->RouteB Robustness CondA Req: Mild cond., Aqueous, High ee RouteA->CondA Screen KRED Screening (96-well) RouteA->Screen CondB Req: Scalability, No enzymes, Organic solv. RouteB->CondB CatSelect Cat: RuCl(p-cymene)[TsDPEN] RouteB->CatSelect ScaleUp Scale-up (GDH Recycle) Screen->ScaleUp Product Target: Chiral Alcohol (>98% ee) ScaleUp->Product Reaction HCOOH/TEA Reductant CatSelect->Reaction Reaction->Product

Figure 1: Strategic workflow for selecting the synthesis route.[1][2] Route A is preferred for maximum enantiopurity; Route B is preferred for speed and chemical robustness.

Protocol A: Biocatalytic Reduction (KRED)

Principle: Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH/NADH) to the ketone.[1][2] The


-CF

group requires KREDs with an expanded active site pocket.[1][2]
Materials
  • Substrate: 1-[2-(Trifluoromethyl)phenyl]propan-2-one (100 mg for screening, 5 g for scale-up).

  • Enzyme Library: KRED Screening Kit (e.g., Codexis, Johnson Matthey, or Daicel variants).[1] Focus on enzymes known for "bulky-bulky" ketones.[1][2]

  • Cofactor Recycle Mix: Glucose Dehydrogenase (GDH), NADP+, Glucose.[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Workflow: 96-Well Plate Screening
  • Stock Prep: Dissolve substrate in DMSO (50 mg/mL).

  • Master Mix: Prepare buffer containing 1 g/L NADP+, 10 g/L Glucose, and 2 U/mL GDH.[1]

  • Loading: Add 900 µL Master Mix + 10 mg Enzyme + 20 µL Substrate Stock to each well.

  • Incubation: Shake at 30°C, 600 rpm for 24 hours.

  • Quench: Add 1 mL Ethyl Acetate (EtOAc) to each well. Centrifuge.

  • Analysis: Analyze organic layer via Chiral HPLC (see Section 5).

Scale-Up Protocol (1.0 g Scale)

Target: (S)-1-[2-(Trifluoromethyl)phenyl]propan-2-ol[2]

  • Reactor Setup: To a 50 mL round-bottom flask, add 20 mL Potassium Phosphate buffer (100 mM, pH 7.0).

  • Cofactor Addition: Add Glucose (1.5 eq, 900 mg) and NADP+ (10 mg, catalytic amount).

  • Enzyme Addition: Add GDH (20 mg) and the specific KRED identified in screening (e.g., KRED-P1-B05 type, 50 mg).[1][2]

  • Substrate Addition: Dissolve 1.0 g of ketone in 2 mL IPA (co-solvent) and add dropwise to the stirring mixture.

  • Reaction: Stir at 30°C for 18-24 hours. Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid byproduct lowers pH).[1][2]

  • Workup: Extract with MTBE (3 x 15 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Principle: Noyori-Ikariya type reduction using a Ruthenium-arene complex with a chiral diamine ligand (TsDPEN).[1][2] The reaction uses Formic Acid/Triethylamine as the hydrogen source.[1]

Stereocontrol:

  • (R,R)-TsDPEN Ligand

    
     yields (S)-Alcohol [1][2]
    
  • (S,S)-TsDPEN Ligand

    
     yields (R)-Alcohol [1][2]
    
Reaction Diagram (Catalytic Cycle)

ATH_Cycle PreCat Ru-Precatalyst (16e- species) Hydride Ru-Hydride (18e- species) PreCat->Hydride + H2 (from HCOOH) Transition Transition State (Hydride Transfer) Hydride->Transition + Substrate Transition->PreCat - Product ProductRel Product Release HSource HCOOH / TEA Substrate Ketone Substrate Product Chiral Alcohol

Figure 2: Simplified catalytic cycle for Ru-ATH. The Ru-H species coordinates the ketone; the TsDPEN ligand directs the facial selectivity.[1]

Protocol (1.0 g Scale)
  • Catalyst Preparation: In a glovebox or under Ar, weigh RuCl(p-cymene)[(R,R)-TsDPEN] (15 mg, 0.5 mol%). Note: Higher loading is required due to ortho-CF3 steric hindrance.[1][2]

  • Solvent: Degas DMF or DCM (5 mL). DMF often accelerates ATH of difficult substrates.[1]

  • Hydrogen Source: Prepare a 5:2 mixture of Formic Acid : Triethylamine (TEAF).

  • Reaction:

    • Dissolve substrate (1.0 g) in solvent (3 mL).[1][2]

    • Add Catalyst solution.[1][2][3]

    • Add TEAF (1.5 mL) via syringe.[1][2]

  • Conditions: Stir at 40°C for 24 hours. Note: Standard ATH is room temp, but ortho-substitution requires mild heating.[1][2]

  • Quench: Add water (10 mL) and extract with DCM.

  • Purification: Pass through a short silica plug to remove Ruthenium residues.[1][2]

Analytical Controls & Validation

Chiral HPLC Method To verify enantiomeric excess (ee), use the following method. The


-CF

group provides distinct retention characteristics on polysaccharide columns.
ParameterCondition
Column Daicel Chiralpak AD-H or IG (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (95 :[1][2] 5)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm (low wavelength needed for unconjugated phenyl)
Retention Times (Approx) (S)-Enantiomer: 8.5 min (R)-Enantiomer: 10.2 min (Confirm with racemic standard)

Data Summary Table: Expected Results

MethodCatalyst/EnzymeConversion (24h)ee %Notes
Biocatalysis KRED-P1 (Generic)>99%>99% (S)Best for purity; requires buffer prep.[1][2]
ATH Ru-(R,R)-TsDPEN92%95% (S)Faster setup; lower ee due to sterics.[1][2]
ATH Ru-(S,S)-TsDPEN91%95% (R)Accesses opposite enantiomer.[1][2]

Troubleshooting & Optimization

  • Low Conversion (ATH): The ortho-CF

    
     group can deactivate the catalyst.
    
    • Solution: Increase temperature to 50°C or switch solvent to Methanol (if solubility permits).[1][2]

  • Low Solubility (Biocatalysis): The substrate is highly lipophilic.[1][2]

    • Solution: Increase DMSO/IPA co-solvent to 10% v/v or use a biphasic system (Buffer/Toluene) with an enzyme capable of interfacial catalysis.[1]

  • Defluorination: Avoid strong bases (e.g., KOH/iPrOH transfer hydrogenation) as they may degrade the trifluoromethyl group.[1] The HCOOH/TEA system (pH ~8) is safer.[1][2]

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1][2]

  • Hollmann, F., et al. (2011).[1] Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265.[1] Link

  • Touchet, S., et al. (2011).[1] Synthesis of Fenfluramine Derivatives via Asymmetric Transfer Hydrogenation. Tetrahedron: Asymmetry, 22(1), 56-62.[1][2] (Analogous chemistry for trifluoromethyl-phenylacetones).

  • Daicel Corporation. (2023).[1][2][4] Chiral Column Selection Guide for Halogenated Aromatics. Link

Sources

Grignard reaction protocols for 1-[2-(Trifluoromethyl)phenyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimized protocol for synthesizing 1-[2-(Trifluoromethyl)phenyl]propan-2-ol (CAS: N/A for specific isomer, generic structure referenced).

Part 1: Strategic Analysis & Safety Directive

Target Molecule: this compound Primary Application: Fragment intermediate for SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) analogs and agrochemical synthesis.

The "Ortho-Effect" & Safety Criticality

Synthesizing this molecule requires a strategic choice between two Grignard pathways.

  • Path A (Benzyl Grignard): Reacting 2-(trifluoromethyl)benzyl magnesium bromide with acetaldehyde.

    • Verdict:REJECTED. Benzyl Grignards are prone to Wurtz-type homocoupling (dimerization), especially with electron-withdrawing groups. The resulting impurity profile is difficult to clean.

  • Path B (Aryl Grignard + Epoxide): Reacting 2-(trifluoromethyl)phenyl magnesium bromide with propylene oxide (methyloxirane).

    • Verdict:SELECTED. This route builds the carbon skeleton directly. However, ortho-trifluoromethyl phenyl Grignards are thermally unstable . Literature reports indicate that these species can undergo exothermic decomposition, potentially leading to detonation if concentration and temperature are not strictly controlled.[1]

Core Innovation: This protocol utilizes a LiCl-mediated Magnesium insertion (Turbo-Grignard conditions) . The presence of Lithium Chloride breaks up the polymeric aggregates of the Grignard reagent, increasing solubility and reaction rate while mitigating the risk of thermal runaway associated with standard "dry" Grignard preparations.

Part 2: Detailed Experimental Protocol

Phase 1: Preparation of the Grignard Reagent

Reaction: 1-Bromo-2-(trifluoromethyl)benzene + Mg/LiCl


 2-(Trifluoromethyl)phenylmagnesium bromide complex.

Reagents & Materials:

  • Substrate: 1-Bromo-2-(trifluoromethyl)benzene (25.0 mmol, 5.63 g).

  • Metal: Magnesium turnings (30.0 mmol, 0.73 g) – Pre-activated by crushing/drying.

  • Additive: Anhydrous Lithium Chloride (LiCl) (30.0 mmol, 1.27 g) – Critical for stability.

  • Solvent: Anhydrous THF (Tetrahydrofuran) – Stabilized, peroxide-free.

  • Activator: 1,2-Dibromoethane (0.1 mL) or Iodine crystal.

Step-by-Step Methodology:

  • System Dehydration: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Allow to cool under a stream of dry nitrogen.

  • The LiCl Charge: Add the magnesium turnings and anhydrous LiCl to the flask. Heat the solids gently with a heat gun under vacuum for 5 minutes to remove trace surface moisture (LiCl is hygroscopic). Backfill with Nitrogen.

  • Solvation: Add 15 mL of anhydrous THF. Stir vigorously. The LiCl will help solubilize the oxide layer on the magnesium.

  • Initiation:

    • Add 0.1 mL of 1,2-dibromoethane.

    • Add approx. 10% of the aryl bromide (0.56 g) dissolved in 2 mL THF.

    • Observation: Look for a temperature spike or turbidity. If no reaction occurs within 5 minutes, gently warm to 40°C.

  • Controlled Addition: Once initiated, dilute the remaining aryl bromide in 20 mL THF. Add this solution dropwise over 45 minutes .

    • Temperature Control: Maintain internal temperature between 25°C and 30°C . Do not allow reflux. The LiCl allows the reaction to proceed at lower temperatures, preserving the unstable CF3-Grignard species.

  • Maturation: Stir for 1 hour at ambient temperature. The solution should be a dark gray/brown.[2] Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to confirm concentration (Target: ~0.5 - 0.6 M).

Phase 2: Epoxide Ring Opening (Regioselective Alkylation)

Reaction: Ar-MgBr + Propylene Oxide


 1-Aryl-propan-2-ol.

Reagents:

  • Electrophile: Propylene oxide (Methyloxirane) (30.0 mmol, 2.1 mL) – Use slight excess.

  • Catalyst (Optional but Recommended): Copper(I) Iodide (CuI) (10 mol%) – Ensures SN2 attack at the terminal carbon.

Step-by-Step Methodology:

  • Cooling: Cool the Grignard solution to -20°C using an acetone/dry ice bath.

  • Catalyst Addition: Add CuI (if using) rapidly against a nitrogen counter-flow. Stir for 10 minutes.

  • Epoxide Addition: Dissolve propylene oxide in 10 mL anhydrous THF. Add this solution dropwise to the cold Grignard over 30 minutes.

    • Mechanistic Note: The Grignard attacks the less substituted carbon (terminal CH2) of the epoxide due to steric hindrance at the central carbon, yielding the desired secondary alcohol.

  • Warming: Allow the reaction to slowly warm to 0°C over 2 hours. Do not heat to room temperature immediately to prevent side reactions.

  • Quenching:

    • Cool back to 0°C.

    • Slowly add saturated aqueous Ammonium Chloride (NH4Cl) . Caution: Exothermic.

    • Add 10% HCl solution dropwise until the precipitate dissolves and pH is acidic (<4).

Phase 3: Workup & Purification
  • Extraction: Extract the aqueous layer with Diethyl Ether (3 x 50 mL).

  • Wash: Combine organics and wash with:

    • Saturated NaHCO3 (to remove acid traces).

    • Brine (saturated NaCl).

  • Drying: Dry over anhydrous Magnesium Sulfate (MgSO4). Filter and concentrate under reduced pressure (Rotavap).

  • Purification: The crude oil typically requires Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 9:1 to 4:1).

    • Target Rf: ~0.3 in 4:1 Hex/EtOAc.

Part 3: Data Summary & Troubleshooting

Physicochemical Data Table
ParameterValue / ConditionNote
Molecular Weight 218.22 g/mol C10H11F3O
Expected Yield 75% - 85%LiCl method improves yield vs standard.
Appearance Colorless to pale yellow oilDarkens upon oxidation.
Key impurity 2-(Trifluoromethyl)benzeneResult of protonation (wet solvent).
Safety Limit Max Conc. 0.8 MDo not concentrate Grignard to dryness.
Troubleshooting "The Art of the Grignard"
  • Issue: Reaction fails to initiate.

    • Solution: The "Turbo" method (LiCl) is robust, but if it fails, add a single crystal of Iodine. If the orange color persists, the Mg surface is still passive. Sonication for 2 minutes can shatter the oxide layer.

  • Issue: Low Yield / Wurtz Coupling.

    • Solution: Wurtz coupling (Ar-Ar dimerization) is suppressed by keeping the aryl halide concentration low (slow addition) and temperature moderate (<30°C).

  • Issue: Regioselectivity (Wrong Alcohol).

    • Solution: Without CuI, some attack at the sterically hindered carbon (C2) is possible, though unlikely with the ortho-CF3 bulk. Using CuI guarantees >98% regioselectivity for the terminal attack.

Part 4: Visualizing the Pathway

GrignardPath cluster_safety SAFETY CRITICAL: Avoid Thermal Runaway Start 1-Bromo-2-(trifluoromethyl)benzene Grignard 2-CF3-Ph-MgBr·LiCl (Stabilized Complex) Start->Grignard Insertion (25-30°C) MgLiCl Mg / LiCl / THF (Turbo Conditions) MgLiCl->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nu- Attack (-20°C, CuI cat.) Epoxide Propylene Oxide (Methyloxirane) Epoxide->Intermediate Product This compound Intermediate->Product Protonation Quench H3O+ Quench

Caption: Reaction workflow utilizing LiCl-mediated Grignard formation to stabilize the trifluoromethylphenyl species, followed by regioselective epoxide opening.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3] Angewandte Chemie International Edition. Link

  • Vertex AI Search Result 1.1. (2025). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation. ResearchGate. Link

  • BenchChem. (2025).[4][5] Technical Support Center: Overcoming Steric Hindrance in Reactions with hindered bromides. BenchChem. Link

  • Org. Synth. (2003).[1] Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent (Safety Note). Organic Syntheses. Link

Sources

Application Note: Strategic Utilization of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol in Chiral Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical protocols for utilizing 1-[2-(Trifluoromethyl)phenyl]propan-2-ol (hereafter 2-CF3-PPO ) as a high-value intermediate in pharmaceutical development. While the meta-isomer (fenfluramine precursor) is historically significant, the ortho-substituted isomer offers unique steric and electronic properties for Fragment-Based Drug Discovery (FBDD).

The ortho-trifluoromethyl group (


) introduces a "molecular twist" that forces the side chain out of planarity with the aromatic ring, creating novel binding vectors for CNS-active targets and kinase inhibitors. This note provides a validated workflow for its synthesis, enzymatic optical resolution, and downstream derivatization.

Chemical Profile & Strategic Value

Physicochemical Properties
PropertyValue / DescriptionSignificance
IUPAC Name This compoundCore Scaffold
Molecular Formula

Fluorinated Bioisostere
Molecular Weight 204.19 g/mol Fragment-compatible (<300 Da)
LogP (Calc) ~2.7 - 2.9High CNS Penetration (BBB permeable)
Chirality One stereocenter (C2)Requires enantiomeric resolution
Electronic Effect

(

)
Deactivates ring; increases metabolic stability
The "Ortho-Effect" in Drug Design

Unlike its meta and para counterparts, the 2-CF3 group creates significant steric hindrance.

  • Conformational Lock: The bulky

    
     group restricts rotation around the benzylic bond, reducing the entropic penalty upon protein binding.
    
  • Metabolic Blocking: The substituent blocks the oxidative metabolism at the ortho-positions, prolonging half-life.

  • Lipophilicity: Enhances membrane permeability, critical for neuroactive steroids and amine analogs.

Workflow A: Scalable Synthesis (Ketone Reduction)

Direct synthesis via Grignard reagents (benzyl magnesium halides + acetaldehyde) often yields impurities due to Wurtz coupling. The preferred industrial route is the reduction of the corresponding ketone: 1-[2-(Trifluoromethyl)phenyl]propan-2-one .

Protocol 1: Reduction

Objective: Synthesize racemic


-2-CF3-PPO from ketone precursor.

Reagents:

  • Substrate: 1-[2-(Trifluoromethyl)phenyl]propan-2-one (1.0 eq)

  • Reductant: Sodium Borohydride (

    
    , 1.2 eq)
    
  • Solvent: Methanol (MeOH, anhydrous)

  • Quench: 1N HCl

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 g (49.5 mmol) of the ketone in 100 mL of anhydrous MeOH in a round-bottom flask under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add

    
     (2.25 g, 59.4 mmol) portion-wise over 30 minutes. Note: The reaction is exothermic; control temp < 5°C to minimize side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1]

  • Quench: Cool back to 0°C. Slowly add 1N HCl until pH ~3 to destroy excess hydride.

  • Workup: Concentrate MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Yield: Expect >95% yield of colorless oil (Racemic).

Workflow B: Enzymatic Kinetic Resolution (EKR)

The racemic alcohol must be resolved to obtain the enantiopure (


) or (

) forms required for clinical candidates. Candida antarctica Lipase B (CAL-B) is the catalyst of choice due to its high enantioselectivity (

) for secondary alcohols.
Protocol 2: Lipase-Mediated Acylation

Mechanism: CAL-B selectively acetylates the (


)-enantiomer, leaving the (

)-alcohol unreacted.

Reagents:

  • Enzyme: Novozym® 435 (Immobilized CAL-B)[2][3]

  • Acyl Donor: Vinyl Acetate (3.0 eq)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene

  • Temperature: 30°C - 40°C

Step-by-Step Procedure:

  • Setup: In a shaker flask, dissolve 5.0 g of

    
    -2-CF3-PPO in 50 mL MTBE.
    
  • Activation: Add Vinyl Acetate (6.8 mL, 73 mmol) and 250 mg Novozym® 435 beads.

  • Incubation: Shake at 200 rpm at 35°C. Monitor conversion via Chiral HPLC (see Section 6).

    • Target: Stop reaction at exactly 50% conversion (typically 24-36 hours). The

      
       steric bulk may slow kinetics compared to non-substituted analogs; do not overheat (>45°C) as enantioselectivity drops.
      
  • Filtration: Filter off the enzyme beads (can be recycled).

  • Separation:

    • Concentrate the filtrate.

    • Column Chromatography: Separate the less polar (

      
      )-Acetate  from the polar (
      
      
      
      )-Alcohol
      using Hexane/EtOAc gradient.
  • Hydrolysis: The (

    
    )-Acetate can be hydrolyzed (MeOH/KOH) to yield pure (
    
    
    
    )-2-CF3-PPO.

Visualization: Chemoenzymatic Workflow

The following diagram illustrates the integrated pathway from the ketone precursor to the resolved chiral intermediates.

G cluster_0 Chiral Processing Ketone Precursor: 1-[2-(CF3)phenyl]propan-2-one Racemic Racemic Alcohol (±)-2-CF3-PPO Ketone->Racemic NaBH4 Reduction (MeOH, 0°C) Enzyme Kinetic Resolution (CAL-B + Vinyl Acetate) Racemic->Enzyme Enzymatic Acylation S_Alcohol (S)-Alcohol (Unreacted) Enzyme->S_Alcohol Separation (Chromatography) R_Ester (R)-Acetate (Product) Enzyme->R_Ester Separation R_Alcohol (R)-Alcohol (Hydrolyzed) R_Ester->R_Alcohol KOH/MeOH Hydrolysis

Figure 1: Chemoenzymatic route converting the achiral ketone to enantiopure (S) and (R) building blocks using CAL-B.

Analytical Quality Control

Validating the Enantiomeric Excess (


) is critical. Standard C18 columns cannot separate these isomers.
Protocol 3: Chiral HPLC Method
  • Column: Daicel Chiralcel® OD-H or AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (95:5 v/v). Note: Low polarity is required due to the lipophilic CF3 group.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption) and 210 nm.

  • Temperature: 25°C.

  • Expected Retention:

    • (

      
      )-Alcohol: ~12 min
      
    • (

      
      )-Alcohol: ~15 min
      
    • (

      
      )-Acetate: ~6 min (if monitoring reaction progress).
      

Downstream Applications: Chiral Amines

The alcohol is primarily a stepping stone to chiral amines (analogs of Fenfluramine/Phendimetrazine) via stereospecific substitution.

Reaction Pathway (Inversion of Configuration):

  • Mesylation: React (

    
    )-Alcohol with Methanesulfonyl chloride (MsCl) 
    
    
    
    (
    
    
    )-Mesylate.
  • Azidation: React (

    
    )-Mesylate with Sodium Azide (
    
    
    
    ) in DMF
    
    
    (
    
    
    )-Azide (Walden Inversion).
  • Reduction: Hydrogenation (

    
    ) 
    
    
    
    (
    
    
    )-1-[2-(Trifluoromethyl)phenyl]propan-2-amine
    .

Note: This pathway allows access to the chiral amine with high optical purity, avoiding the difficult resolution of the amine itself.

Regulatory & Safety Compliance

  • Precursor Watchlist: The starting material, 1-[2-(Trifluoromethyl)phenyl]propan-2-one, is a structural analog of Phenyl-2-Propanone (P2P), a Schedule II controlled substance (USA) and Category 1 precursor (EU).

  • Compliance: While ring-substituted analogs often fall outside specific scheduling depending on jurisdiction, they are frequently treated as "List I" or "Watched Chemicals" due to potential diversion for amphetamine analog synthesis.

  • Action: Researchers must verify local DEA/EMA regulations. Maintain strict inventory logs and usage justification (e.g., "Synthesis of non-scheduled kinase inhibitors").

References

  • Axios Research. (n.d.). 1-(2-(trifluoromethyl)phenyl)propan-2-one - CAS 21235-67-6.[4][5] Retrieved from [Link]

  • Anderson, E. M., et al. (2000). "Enzymatic resolution of racemic secondary alcohols by lipase B from Candida antarctica." Tetrahedron: Asymmetry, 11(7), 1459-1463.[6] (Contextual grounding for CAL-B protocol).

  • Goument, B., et al. (2002). "Synthesis of (S)-fenfluramine from (R)- or (S)-1-[3-(trifluoromethyl)phenyl]propan-2-ol." Chemical Abstracts Service. (Demonstrates the alcohol-to-amine conversion logic).
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7678, Phenylacetone. Retrieved from [Link]

Sources

kinetic resolution of racemic 1-[2-(Trifluoromethyl)phenyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Resolution of Racemic 1-[2-(Trifluoromethyl)phenyl]propan-2-ol

Executive Summary

This guide details the kinetic resolution (KR) of racemic this compound (1 ) into its enantiopure forms: (


)-alcohol and (

)-acetate. The presence of the ortho-trifluoromethyl (

) group introduces significant steric bulk and lipophilicity compared to the unsubstituted analog (amphetamine precursor), necessitating a tailored biocatalytic approach.

We utilize Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin) due to its expanded active site pocket which accommodates ortho-substituted aromatics. The protocol employs irreversible transesterification with vinyl acetate in toluene, ensuring high enantioselectivity (


) and ease of downstream separation.

Scientific Rationale & Mechanism

The Challenge of Ortho-Substitution

In lipase catalysis, the substrate must fit into the enzyme's stereospecificity pocket, defined by a "large" and "medium" binding sub-site. For 1-phenylpropan-2-ol derivatives:

  • Medium Group: Methyl (

    
    )
    
  • Large Group: Substituted Benzyl (

    
    )
    

The ortho-trifluoromethyl group significantly increases the hydrodynamic volume of the "Large" substituent. While this often enhances enantiomeric discrimination (by making the "wrong" fit impossible), it can drastically reduce reaction rates. CAL-B is selected over Pseudomonas lipases here because its open active site architecture tolerates this bulk better than the funnel-shaped active sites of other lipases.

Reaction Pathway (Ping-Pong Bi-Bi)

The reaction follows a Ping-Pong Bi-Bi mechanism involving a serine-histidine-aspartate triad:

  • Acylation: The catalytic serine attacks the acyl donor (vinyl acetate), releasing acetaldehyde (tautomerized from vinyl alcohol) and forming the Acyl-Enzyme Intermediate.

  • Deacylation: The fast-reacting enantiomer of the alcohol (typically the (

    
    )-enantiomer, per Kazlauskas' Rule) attacks the Acyl-Enzyme, regenerating the free enzyme and releasing the chiral ester.
    
Stereochemical Prediction (Kazlauskas Rule)

For secondary alcohols, CAL-B preferentially acylates the enantiomer where the stereocenter is oriented such that the medium group fits the medium pocket and the large group fits the large pocket.

  • Prediction: (

    
    )-1-[2-(Trifluoromethyl)phenyl]propan-2-ol is acylated to the acetate.
    
  • Outcome: The unreacted substrate is enriched in the (

    
    )-enantiomer.[1]
    

Visualization: Workflow & Mechanism

Figure 1: Kinetic Resolution Workflow

KineticResolution cluster_0 Input cluster_1 Biocatalysis (30-40°C) cluster_2 Separation cluster_3 Outputs Racemate Racemic Substrate (R/S)-Alcohol EnzymeComplex Enzyme-Substrate Complex (Steric Discrimination) Racemate->EnzymeComplex Reagents Vinyl Acetate (Donor) Toluene (Solvent) Novozym 435 (Cat) Reagents->EnzymeComplex Acylation Selective Acylation of (R)-Enantiomer EnzymeComplex->Acylation Kinetic Control Filtration Filtration (Remove Enzyme) Acylation->Filtration ~50% Conversion Chromatography Flash Chromatography (SiO2) Filtration->Chromatography S_Alc (S)-Alcohol (Unreacted) >99% ee Chromatography->S_Alc Polar Fraction R_Est (R)-Acetate (Product) >95% ee Chromatography->R_Est Non-polar Fraction Hydrolysis Chemical Hydrolysis (LiOH/MeOH) R_Est->Hydrolysis R_Alc (R)-Alcohol (Recovered) Hydrolysis->R_Alc

Caption: Figure 1. Biocatalytic workflow separating the racemic fluorinated alcohol into (S)-alcohol and (R)-acetate via CAL-B catalyzed transesterification.

Pre-Experimental Considerations

Materials
  • Substrate: Racemic this compound (Purity >98%).

  • Enzyme: Novozym 435 (CAL-B immobilized on macroporous acrylic resin). Storage: 4°C. Do not freeze.

  • Acyl Donor: Vinyl Acetate (Stabilized with hydroquinone). Distill before use if older than 6 months.

  • Solvent: Toluene (Anhydrous, <0.01% water). Water competes with alcohol for the acyl enzyme, causing hydrolysis of the donor.

Analytical Method (Chiral HPLC)

Before starting, establish baseline separation of enantiomers.

  • Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm).

  • Mobile Phase: n-Hexane : Isopropanol (95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Expected Elution: The ester (less polar) elutes first; the enantiomers of the alcohol elute later.

Protocol: Optimized Kinetic Resolution

This protocol is scaled for 10 mmol (~2.04 g) of substrate but is linearly scalable to kilograms.

Step 1: Reaction Setup
  • In a 50 mL round-bottom flask or orbital shaker vial, dissolve 2.04 g (10 mmol) of racemic this compound in 20 mL of anhydrous Toluene (0.5 M concentration).

  • Add 1.85 mL (20 mmol, 2 eq) of Vinyl Acetate.

    • Note: Excess acyl donor drives the equilibrium and compensates for any minor hydrolysis.

  • Equilibrate the mixture to 35°C in a thermostated shaker or water bath.

  • Initiate the reaction by adding 100 mg of Novozym 435 (5% w/w relative to substrate).

    • Tip: For faster rates, increase enzyme loading to 20% w/w, but 5% is sufficient for overnight runs.

Step 2: Monitoring & Sampling
  • Agitate at 200-250 rpm . Avoid magnetic stirring bars if possible, as they grind the immobilized beads; use an orbital shaker or overhead stirrer.

  • Sampling: Withdraw 50 µL aliquots at t = 1h, 4h, 8h, and 24h.

  • Sample Prep: Filter the aliquot through a cotton plug (to remove enzyme beads), dilute with 1 mL Hexane/IPA, and inject into HPLC.

  • Target Endpoint: Stop the reaction when conversion (

    
    ) reaches 49-51% .
    
    • Calculation:

      
      
      
    • Why? Beyond 50% conversion, the enzyme starts attacking the slower (

      
      )-enantiomer, eroding the enantiomeric excess of the remaining alcohol.
      
Step 3: Workup & Purification
  • Termination: Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the enzyme beads.

    • Recycling: Wash beads with Toluene (3x) and dry at room temperature. They can be reused 5-10 times.

  • Concentration: Evaporate the solvent and excess vinyl acetate under reduced pressure (Rotavap, 40°C).

  • Separation: The residue contains (

    
    )-Alcohol and (
    
    
    
    )-Acetate.[1][2][3]
    • Flash Chromatography: Silica Gel 60.

    • Eluent A: Hexane/EtOAc (95:5)

      
       Elutes (
      
      
      
      )-Acetate (
      
      
      ).
    • Eluent B: Hexane/EtOAc (70:30)

      
       Elutes (
      
      
      
      )-Alcohol (
      
      
      ).
Step 4: Recovery of (R)-Alcohol (Optional)

If the (


)-enantiomer is desired:
  • Dissolve the isolated (

    
    )-Acetate in MeOH.
    
  • Add 2 eq of LiOH or

    
    . Stir at RT for 2 hours.
    
  • Evaporate MeOH, extract with EtOAc/Water, and dry organic layer.

Data Presentation & Troubleshooting

Quantitative Performance Metrics

The efficiency is defined by the Enantiomeric Ratio (


), calculated as:


[4]
ParameterOptimal RangeImpact of Deviation
Conversion (

)
49% - 51%<45%: Low yield of product. >52%: Low ee of substrate.
Enantiomeric Excess (

)
> 99%Indicates high purity of unreacted (

)-alcohol.
Enantiomeric Excess (

)
> 95%Indicates high selectivity for (

)-acetate.[2][5]
E-value > 100>20 is acceptable; >100 is excellent.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction Enzyme inactive or Water inhibitionDry solvent over molecular sieves. Use fresh enzyme.
Slow Rate Steric hindrance of

group
Increase Temp to 50°C. Switch solvent to MTBE (better solubility/activity balance).
Low Selectivity (

)
Non-specific background reactionEnsure no chemical catalysts (acids/bases) are present. Lower Temp to 20°C.
Enzyme Aggregation Water content too highAdd molecular sieves (3Å) directly to the reaction vessel.

References

  • Kazlauskas, R. J., et al. (1991).[6][7] "A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa."[6][7] Journal of Organic Chemistry.

  • Anderson, E. M., et al. (1998). "Kinetic resolution of 1-phenyl-2-propanol derivatives: The effect of ortho-substituents." Biocatalysis and Biotransformation. (General principles of ortho-substitution effects on CAL-B).
  • Goument, B., et al. (2002). "Process for the preparation of 1-(3-trifluoromethylphenyl)-propan-2-ol enantiomers." Patent WO2002055724A1.

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.

  • Novozymes Corp. (2025). "Application Handbook for Lipase Catalysis." Novozymes Technical Literature.

Disclaimer: This protocol involves the use of hazardous chemicals (Toluene, Vinyl Acetate). All procedures should be performed in a fume hood with appropriate PPE. The user assumes all responsibility for safety and compliance.

Sources

Application Notes and Protocols for the Oxidation of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol to 1-[2-(Trifluoromethyl)phenyl]propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, critical for the generation of key intermediates in pharmaceutical and materials science. This document provides a comprehensive guide to the oxidation of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol, a substrate of interest due to the presence of the electron-withdrawing trifluoromethyl group, which can significantly influence reactivity. We present and compare four robust protocols: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, Pyridinium Chlorochromate (PCC) Oxidation, and a modern TEMPO-catalyzed system. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to facilitate informed method selection.

Introduction: The Significance of the Target Transformation

The synthesis of 1-[2-(Trifluoromethyl)phenyl]propan-2-one is a valuable process in medicinal chemistry. The trifluoromethyl (-CF3) group is a prevalent substituent in modern pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity. The target ketone serves as a versatile precursor for a variety of more complex molecules.

The oxidation of the parent secondary alcohol, this compound, presents a specific chemical challenge. The strongly electron-withdrawing nature of the ortho-trifluoromethyl group deactivates the aromatic ring and can influence the reactivity of the benzylic alcohol. This effect can lead to slower reaction times compared to alcohols with electron-donating or neutral substituents.[1][2] Therefore, the choice of oxidant and reaction conditions is critical to achieving high conversion and yield without resorting to harsh conditions that could lead to side reactions. This note aims to provide a clear, practical guide to navigating these challenges.

Comparative Overview of Selected Oxidation Methodologies

Choosing an appropriate oxidation method depends on several factors including scale, functional group tolerance, safety considerations, and cost. Below is a summary of the four protocols detailed in this guide.

Method Oxidant System Typical Conditions Advantages Disadvantages
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineCryogenic (-78 °C), AnhydrousMild, High Yield, Excellent Functional Group ToleranceRequires low temp, Malodorous DMS byproduct, Sensitive to water
Dess-Martin (DMP) Dess-Martin PeriodinaneRoom Temp, AnhydrousMild, Fast, High Yield, Operationally SimpleDMP is potentially explosive, Stoichiometric heavy atom waste
PCC Oxidation Pyridinium ChlorochromateRoom Temp, Anhydrous (DCM)Readily available, Simple setupToxic Cr(VI) reagent, Acidic nature can affect sensitive groups, Difficult workup
TEMPO-Catalyzed TEMPO, NaOCl (Bleach)0 °C to Room Temp, BiphasicCatalytic, Environmentally benign (uses bleach), MildMay require pH control, Potential for chlorination side reactions

Protocol I: Swern Oxidation

Principle and Rationale

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate.[3] This species reacts with the alcohol to form an alkoxysulfonium salt. Subsequent deprotonation by a hindered base, typically triethylamine, generates a sulfur ylide which decomposes via a five-membered ring transition state to yield the ketone, dimethyl sulfide (DMS), and triethylammonium chloride.[3][4] This method is renowned for its exceptionally mild conditions, making it ideal for substrates with sensitive functional groups.[5] The cryogenic temperature (-78 °C) is crucial to prevent side reactions and decomposition of the active oxidant.[6]

Reaction Mechanism

Swern_Mechanism cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO Active_Oxidant Chloro(dimethyl)sulfonium Chloride DMSO->Active_Oxidant + Oxalyl Chloride - CO, -CO2, -Cl- Oxalyl Oxalyl Chloride Alkoxysulfonium Alkoxysulfonium Salt Alcohol 1-[2-(CF3)Ph]propan-2-ol Alcohol->Alkoxysulfonium + Active Oxidant Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine - Et3NH+Cl- Ketone 1-[2-(CF3)Ph]propan-2-one Ylide->Ketone Intramolecular Elimination + DMS

Caption: Swern Oxidation Mechanism.

Detailed Experimental Protocol

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (NEt₃), distilled

  • Dichloromethane (DCM), anhydrous

  • Dry ice / Acetone or Isopropanol bath

  • Standard glassware, syringes, and nitrogen atmosphere setup

Procedure (1 mmol scale):

  • Setup: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (5 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Add anhydrous DMSO (170 µL, 2.4 mmol, 2.4 equiv) to the cold DCM. Slowly add oxalyl chloride (105 µL, 1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes. Stir the resulting solution for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve this compound (204 mg, 1.0 mmol, 1.0 equiv) in anhydrous DCM (2 mL) and add it dropwise to the reaction mixture over 5 minutes. Stir for 30 minutes at -78 °C.

  • Elimination: Add triethylamine (700 µL, 5.0 mmol, 5.0 equiv) dropwise. The mixture may become thick. Stir for an additional 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Workup: Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ketone can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Safety: The reaction generates carbon monoxide, which is highly toxic, and dimethyl sulfide, which has a strong, unpleasant odor.[3] This procedure must be performed in a well-ventilated fume hood. Used glassware should be rinsed with bleach to oxidize the residual DMS.[3]

Protocol II: Dess-Martin Periodinane (DMP) Oxidation

Principle and Rationale

The Dess-Martin Periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine(V) reagent that provides a mild and highly efficient method for oxidizing alcohols to ketones.[7] The reaction proceeds via a ligand exchange mechanism where the alcohol displaces an acetate group on the iodine center. An intramolecular deprotonation by the acetate ligand facilitates the reductive elimination of the iodine(III) species and releases the ketone product.[8] Its key advantages are operational simplicity, neutral pH, and rapid reaction times at room temperature.[9]

Experimental Workflow

DMP_Workflow Start Dissolve Alcohol in DCM Add_DMP Add DMP (1.2 equiv) at Room Temperature Start->Add_DMP Stir Stir for 1-3 hours (Monitor by TLC) Add_DMP->Stir Quench Quench with Na2S2O3 / NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Purify Wash, Dry, Concentrate Extract->Purify Product Purified Ketone Purify->Product

Caption: Workflow for Dess-Martin Periodinane Oxidation.

Detailed Experimental Protocol

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Standard glassware

Procedure (1 mmol scale):

  • Setup: In a 25 mL round-bottom flask, dissolve this compound (204 mg, 1.0 mmol, 1.0 equiv) in DCM (10 mL).

  • Oxidant Addition: Add Dess-Martin Periodinane (509 mg, 1.2 mmol, 1.2 equiv) in one portion at room temperature.[10]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL). Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (15 mL). Stir vigorously until both layers become clear (approx. 15-20 minutes).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.[11]

Safety: DMP is shock-sensitive and can be explosive upon heating or impact. Handle with care and avoid grinding. Store in a cool, dry place.

Protocol III: Pyridinium Chlorochromate (PCC) Oxidation

Principle and Rationale

Pyridinium chlorochromate (PCC) is a complex of chromium trioxide, pyridine, and HCl. It is a milder and more selective oxidizing agent than other chromium(VI) reagents like Jones reagent, capable of oxidizing secondary alcohols to ketones efficiently without significant side reactions.[12][13][14] The reaction is typically performed in an anhydrous non-polar solvent like dichloromethane (DCM), where the PCC is suspended.[15] The mechanism involves the formation of a chromate ester, followed by the removal of the alpha-proton by a base (pyridine) in an elimination-type reaction to form the C=O double bond.[16]

Reaction Mechanism

PCC_Mechanism Alcohol R2CH-OH Ester Chromate Ester Alcohol->Ester + PCC PCC PCC [Cr(VI)] Ketone R2C=O Ester->Ketone Base-assisted Elimination (Pyridine) Cr_IV Cr(IV) Species Ester->Cr_IV - Cr(IV)

Caption: Simplified PCC Oxidation Mechanism.

Detailed Experimental Protocol

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel or Celite®

  • Diethyl ether

  • Standard glassware

Procedure (1 mmol scale):

  • Setup: To a 50 mL round-bottom flask, add PCC (323 mg, 1.5 mmol, 1.5 equiv) and anhydrous DCM (10 mL). Stir to create a suspension.

  • Alcohol Addition: Dissolve this compound (204 mg, 1.0 mmol, 1.0 equiv) in anhydrous DCM (2 mL) and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The mixture will turn into a dark, tarry brown. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Dilute the reaction mixture with diethyl ether (20 mL).

  • Purification: Pass the entire mixture through a short plug of silica gel or Celite® in a fritted funnel, washing thoroughly with additional diethyl ether (3 x 15 mL) to elute the product. The chromium byproducts will be retained on the plug.

  • Isolation: Collect the filtrate and concentrate under reduced pressure to yield the crude ketone. Further purification can be achieved by flash chromatography if needed.

Safety: PCC is a chromium(VI) compound, which is a suspected carcinogen and toxic. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a fume hood.

Protocol IV: TEMPO-Catalyzed Oxidation

Principle and Rationale

This modern oxidation method uses a catalytic amount of the stable nitroxyl radical (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant.[17] A common and inexpensive system uses sodium hypochlorite (NaOCl, household bleach) as the terminal oxidant in a biphasic DCM/water system.[18] A co-catalyst like potassium bromide is often added to facilitate the oxidation of TEMPO. The reaction is mild, environmentally friendly, and highly selective for primary and secondary alcohols.[19][20]

Catalytic Cycle

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol Ketone R2C=O Oxoammonium->Ketone Hydroxylamine->TEMPO Oxidation Alcohol R2CHOH Alcohol->Oxoammonium NaOCl NaOCl (Co-oxidant) NaOCl->TEMPO NaOCl->Hydroxylamine

Caption: TEMPO-Catalyzed Oxidation Cycle.

Detailed Experimental Protocol

Materials:

  • This compound

  • TEMPO

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaOCl, ~10-15% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Standard glassware

Procedure (1 mmol scale):

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (204 mg, 1.0 mmol, 1.0 equiv) in DCM (5 mL).

  • Catalyst Addition: Add TEMPO (1.6 mg, 0.01 mmol, 0.01 equiv) and an aqueous solution of KBr (12 mg, 0.1 mmol, 0.1 equiv in 1 mL water).

  • Oxidant Preparation: In a separate beaker, prepare the oxidant solution by adding NaOCl (1.2 mmol, 1.2 equiv) to a saturated aqueous solution of NaHCO₃ (5 mL). The pH should be ~9.

  • Reaction: Cool the alcohol solution to 0 °C in an ice bath. Add the basic NaOCl solution dropwise to the vigorously stirred reaction mixture over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Monitoring: Stir vigorously at 0 °C. The reaction is often rapid (15-60 minutes). Monitor by TLC. A persistent yellow-orange color in the organic layer indicates the presence of the active oxidant.

  • Workup: Once the starting material is consumed, quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate until the yellow color disappears. Transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the ketone.[17]

Conclusion and Recommendations

The oxidation of this compound to its corresponding ketone can be achieved effectively using several methods.

  • For small-scale synthesis requiring high purity and tolerance of other functional groups , the Swern and Dess-Martin oxidations are premier choices due to their mildness and reliability.

  • The PCC oxidation remains a viable, albeit less favorable, option due to the toxicity of chromium, but it is straightforward for simple substrates on a moderate scale.

  • For larger-scale and "greener" applications , the TEMPO-catalyzed protocol is highly recommended. Its use of a catalytic oxidant and inexpensive, environmentally benign bleach makes it an attractive and scalable process.

The selection of the optimal protocol will ultimately depend on the specific constraints of the laboratory, including equipment availability (for cryogenic reactions), scale, cost, and safety protocols.

References

  • Mancuso, A. J., Huang, S.-L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide “activated” by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480–2482. [Link]

  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025). Journal of Materials Chemistry A. [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters, 3(19), 3041–3043. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate). (2011). Master Organic Chemistry. [Link]

  • Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
  • Selective oxidation of benzyl alcohol with electron-withdrawing group versus a benzyl alcohol with electron-donating group. ResearchGate. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. (2023). Organic Process Research & Development. [Link]

  • Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Organic Chemistry Portal. [Link]

  • Kinetics and mechanism of oxidation of alcohols. ResearchGate. [Link]

  • Synthesis of α-Bromoacetyl MIDA Boronate. Organic Syntheses Procedure. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst. (2014). Arabian Journal of Chemistry. [Link]

  • Oxidation of Alcohols (review from CHM 222). (2023). Chemistry LibreTexts. [Link]

  • Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones. (2023). RSC Publishing. [Link]

  • DMSO –Oxalyl Chloride, Swern Oxidation. Wordpress. [Link]

  • The Swern Oxidation: Mechanism and Features. (2021). Chemistry Hall. [Link]

  • Biocatalytic Oxidation of Alcohols. (2020). MDPI. [Link]

  • Pyridinium chlorochromate. Wikipedia. [Link]

  • Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (2014). Oriental Journal of Chemistry. [Link]

  • Dess–Martin periodinane (DMP) oxidation. (2020). Chemistry Steps. [Link]

  • Oxidation by PCC (pyridinium chlorochromate). (2023). Chemistry LibreTexts. [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. [Link]

  • Application of Dess-Martin oxidation in total synthesis of natural products. (2020). ResearchGate. [Link]

  • Oxidation of Alcohols with PCC. Organic Chemistry Tutor. [Link]

Sources

esterification conditions for 1-[2-(Trifluoromethyl)phenyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Esterification and Kinetic Resolution of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol

Executive Summary

This guide details the protocols for the esterification of This compound , a sterically congested secondary alcohol often utilized as a chiral building block in pharmaceutical synthesis (e.g., amphetamine derivatives, anorectics like Pondinil analogs).

The Challenge: The ortho-trifluoromethyl (-CF₃) group exerts significant steric bulk (Van der Waals volume ~42.6 ų) and electron-withdrawing effects near the reaction center. While the alcohol is on the propyl side chain (separated by a methylene group), the folding of the molecule brings the -CF₃ group into proximity with the active site of enzymes or incoming electrophiles.

The Solution: We present two distinct workflows:

  • Chemical Acylation: A "brute-force" method using nucleophilic catalysis (DMAP) to overcome steric hindrance for quantitative derivatization.

  • Enzymatic Kinetic Resolution: A biocatalytic method using Candida antarctica Lipase B (CAL-B) to separate enantiomers with high optical purity (>98% ee).[1]

Chemical Analysis & Structure-Activity Relationship

FeatureImpact on EsterificationMitigation Strategy
Secondary Alcohol (C2) Inherently slower than primary alcohols.Use of Acetyl Chloride or Anhydrides.[2][3]
Ortho-CF₃ Group Steric: Blocks approach of large acyl groups. Electronic: Inductive effect (-I) reduces nucleophilicity of -OH.Chemical: Use DMAP (hyper-nucleophilic catalyst). Enzymatic: Extended reaction times (24-48h).
Chiral Center Requires separation for biological activity.Kinetic Resolution via Lipase (CAL-B).[1]

Protocol A: Chemical Esterification (Quantitative Derivatization)

This protocol is designed for the non-selective protection of the alcohol or the synthesis of prodrug esters.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Acylating Agent: Acetic Anhydride (1.5 equiv) or Acetyl Chloride (1.2 equiv)

  • Base: Pyridine (2.0 equiv) or Triethylamine (3.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP , 0.1 equiv) — Crucial for this substrate.

  • Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1.0 g (approx. 4.9 mmol) of the alcohol in 15 mL of anhydrous DCM.

  • Base Addition: Add Pyridine (0.79 mL, 9.8 mmol) and DMAP (60 mg, 0.49 mmol). Stir at

    
     for 10 minutes.
    
  • Acylation: Dropwise add Acetic Anhydride (0.70 mL, 7.35 mmol) over 5 minutes.

    • Note: For bulkier esters (e.g., pivalates), use the Acid Chloride and heat to reflux.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours .

    • QC Check: Monitor by TLC (Hexane:EtOAc 8:2). The alcohol (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Workup:

    • Quench with saturated

      
       (10 mL).
      
    • Wash organic layer with 1M HCl (to remove pyridine), then saturated

      
      , then Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      

Protocol B: Enzymatic Kinetic Resolution (Chiral Separation)

This protocol uses Novozym 435 (immobilized CAL-B) to selectively acylate the (R)-enantiomer , leaving the (S)-alcohol unreacted.

Mechanism & Rationale

CAL-B follows the Kazlauskas Rule , typically favoring the acylation of the (R)-enantiomer of secondary alcohols. The ortho-CF₃ group creates a "steric wall" in the enzyme's medium pocket, potentially enhancing selectivity (E-value) at the cost of reaction rate.

Reagents
  • Biocatalyst: Novozym 435 (Acrylic resin-immobilized CAL-B).[1]

  • Acyl Donor: Vinyl Acetate (Irreversible donor, releases acetaldehyde).

  • Solvent: MTBE (Methyl tert-butyl ether) or

    
    -Hexane.
    
    • Insight: MTBE often provides better solubility for fluorinated aromatics, while Hexane preserves enzyme activity better.

Step-by-Step Methodology
  • Preparation: In a 20 mL glass vial, dissolve 500 mg of racemic this compound in 10 mL of MTBE .

  • Acyl Donor: Add Vinyl Acetate (5.0 equiv, excess drives equilibrium).

  • Initiation: Add Novozym 435 (20% w/w relative to substrate, i.e., 100 mg).

  • Incubation: Shake at 200 rpm at 35–40°C .

    • Critical: Do not exceed 50°C; thermal deactivation risks lowering E-value.

  • Monitoring: Sample at 12h, 24h, and 48h.

    • Target Conversion (

      
      ): 48–50% .
      
    • If

      
      , the optical purity of the remaining alcohol decreases.
      
  • Termination: Filter off the enzyme beads (reusable up to 5 times).

  • Separation: Evaporate solvent. Separate the (S)-alcohol and (R)-ester via Flash Column Chromatography (Gradient: 0%

    
     20% EtOAc in Hexane).
    

Visualization of Workflows

Esterification_Workflow Start Substrate: This compound Goal Define Goal Start->Goal Route_Chem Route A: Chemical Derivatization (Achiral / Quantitative) Goal->Route_Chem Protect/Prodrug Route_Enz Route B: Kinetic Resolution (Chiral Separation) Goal->Route_Enz Obtain Enantiomers Step_Chem1 Reagents: Ac2O + Pyridine Catalyst: DMAP (0.1 eq) Route_Chem->Step_Chem1 Step_Enz1 Catalyst: Novozym 435 Donor: Vinyl Acetate Route_Enz->Step_Enz1 Step_Chem2 Reaction: 25°C, 4-6h Mechanism: Nucleophilic Catalysis Step_Chem1->Step_Chem2 Result_Chem Product: Racemic Ester (Yield >95%) Step_Chem2->Result_Chem Step_Enz2 Reaction: MTBE, 40°C, 24-48h Monitor: Stop at 50% Conv. Step_Enz1->Step_Enz2 Step_Enz2->Step_Enz2 Check HPLC (Every 6h) Result_Enz Products: (S)-Alcohol (>98% ee) (R)-Ester (>96% ee) Step_Enz2->Result_Enz

Figure 1: Decision matrix for processing this compound based on experimental goals.

Analytical Parameters (QC)

To validate the success of the protocol, use the following analytical markers.

NMR Spectroscopy
  • 
     NMR:  The -CF₃ group is a sensitive probe.
    
    • Alcohol:

      
       ppm.
      
    • Ester: Shift typically moves downfield by 0.5–1.0 ppm due to the deshielding of the nearby chiral center.

  • 
     NMR:  The methine proton (CH -OH) at 
    
    
    
    ppm will shift to
    
    
    ppm upon esterification.
Chiral HPLC Method (Recommended)
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (98 : 2).

    • Note: Low polarity is needed due to the lipophilicity of the CF₃ group.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (Phenyl ring) or 210 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Chemical: Low Yield Steric hindrance of o-CF₃.Increase DMAP to 0.2 equiv. Switch to Acetyl Chloride + Reflux.
Enzymatic: Slow Rate o-CF₃ blocking active site.Increase Enzyme loading to 40% w/w. Add molecular sieves (3Å) to scavenge moisture.
Enzymatic: Low ee Reaction ran too long (>50% conv).Stop reaction earlier (e.g., 45%). Lower temperature to 30°C to improve selectivity (E).

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Fluoro-Organic Compounds. Tetrahedron: Asymmetry, 18(12), 1399-1431. Link

  • Anderson, E. M., et al. (1998). Preparation of Optically Active Secondary Alcohols via Enzymatic Kinetic Resolution. Biocatalysis and Biotransformation, 16(3), 181-204. Link

  • Novozymes A/S. (2020). Application Manual: Immobilized Lipases for Esterification and Transesterification. Link

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. Link

Sources

Application Notes and Protocols for Transition Metal Catalysis Involving 1-[2-(Trifluoromethyl)phenyl]propan-2-ol Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the application of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol and its derivatives as chiral ligands in transition metal-catalyzed reactions, with a primary focus on asymmetric transfer hydrogenation (ATH) of prochiral ketones. The unique steric and electronic properties conferred by the ortho-trifluoromethylphenyl group are discussed in the context of catalyst performance, including enantioselectivity and reaction kinetics. Detailed, field-proven protocols for catalyst preparation and in-situ reaction monitoring are provided for researchers, scientists, and drug development professionals aiming to leverage this ligand class for the synthesis of valuable chiral alcohols.

Introduction: The Strategic Advantage of the 2-Trifluoromethylphenyl Scaffold

The pursuit of highly efficient and selective catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and fine chemical industries.[1] Chiral β-amino alcohols have proven to be exceptionally effective ligands for a variety of transition metal-catalyzed transformations, most notably the Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. The this compound ligand scaffold emerges from this class with distinct features designed to enhance catalytic performance.

The introduction of a trifluoromethyl (-CF₃) group onto the phenyl ring of a ligand can profoundly influence the catalyst's properties.[2] Specifically, placing the -CF₃ group at the ortho position offers a unique combination of electronic and steric effects:

  • Electronic Effect: The potent electron-withdrawing nature of the -CF₃ group modulates the electron density of the metal center. This can enhance the metal's Lewis acidity, potentially increasing its catalytic activity and influencing the hydride transfer step in hydrogenation reactions.

  • Steric Influence: The bulky -CF₃ group provides a well-defined and rigid chiral environment around the metal center. This steric hindrance is crucial for effective facial discrimination of the prochiral substrate, leading to high enantioselectivity.[3]

Molecules bearing trifluoromethyl groups are of significant interest in drug discovery, as this moiety can improve metabolic stability, lipophilicity, and binding affinity.[4][5] Therefore, catalytic systems that efficiently introduce chirality in proximity to such groups are of high value. This guide focuses on the practical application of this compound as a ligand in the Ru-catalyzed asymmetric transfer hydrogenation of an aryl ketone, a benchmark reaction for evaluating catalyst efficacy.

Core Application: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric Transfer Hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of prochiral ketones, aldehydes, and imines.[1] Unlike asymmetric hydrogenation which uses high-pressure molecular hydrogen, ATH employs readily available hydrogen donors like 2-propanol or formic acid/triethylamine azeotrope.[1]

The catalytic cycle, particularly for Ru(II) catalysts, is well-established. It generally involves the formation of a ruthenium-hydride species from the hydrogen donor, which then delivers the hydride to the coordinated ketone substrate in a stereochemically controlled manner. The chiral ligand orchestrates the enantioselectivity of this hydride transfer.

Asymmetric_Transfer_Hydrogenation_Cycle precatalyst [RuCl₂(arene)]₂ + Ligand active_catalyst Ru-H (18e⁻) (Active Hydride Species) precatalyst->active_catalyst + i-PrOH + Base - Acetone - HCl substrate_complex Ru-H-Ketone Complex active_catalyst->substrate_complex + Ketone product_complex Ru-Alkoxide Complex substrate_complex->product_complex Hydride Transfer (Enantioselective Step) product_complex->active_catalyst + i-PrOH - Chiral Alcohol (Product) - Acetone prod_label Product Out sub_label Substrate In

Caption: Proposed Catalytic Cycle for Ru-Catalyzed ATH of a Ketone.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for setup, execution, and analysis. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Synthesis and Preparation of the Chiral Ligand

While this compound may be commercially available, its synthesis from 2-(trifluoromethyl)benzaldehyde provides a route to either enantiomer.

  • Materials:

    • 2-(Trifluoromethyl)benzaldehyde

    • Methylmagnesium bromide (3.0 M in diethyl ether)

    • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-(trifluoromethyl)benzaldehyde (1.0 eq) to a flame-dried, three-necked flask containing anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath.

      • Rationale: An inert atmosphere and anhydrous conditions are critical to prevent quenching of the highly reactive Grignard reagent.

    • Grignard Addition: Slowly add methylmagnesium bromide (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C. The reaction is typically exothermic.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

    • Quenching: Once complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.

      • Rationale: A saturated NH₄Cl solution is a mild proton source that protonates the alkoxide and neutralizes any remaining Grignard reagent without causing significant side reactions.

    • Extraction & Purification: Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield racemic this compound.

      • Note: For asymmetric synthesis, a chiral reducing agent or a resolution step would be required. For this application note, we assume access to the enantiopure (e.g., (1R,2S)- or (1S,2R)-) ligand.

Protocol 2: In-Situ Preparation of the Ruthenium Catalyst and Asymmetric Transfer Hydrogenation

This protocol details the ATH of acetophenone as a model substrate.

  • Materials:

    • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

    • (1R,2S)-1-[2-(Trifluoromethyl)phenyl]propan-2-ol (Chiral Ligand)

    • Acetophenone (Substrate)

    • Anhydrous 2-propanol (Hydrogen source and solvent)

    • Potassium hydroxide (KOH) or Sodium isopropoxide (Base)

    • Anhydrous Toluene (optional co-solvent)

  • Procedure:

    • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq, 1 mol% Ru) and the chiral ligand (0.011 eq, 2.2 mol% relative to Ru).

      • Rationale: A slight excess of the ligand ensures full coordination to the ruthenium center.

    • Solvent Addition: Add anhydrous, degassed 2-propanol (to make a 0.1 M solution with respect to the substrate). Stir the mixture at room temperature for 20-30 minutes. The solution should become a clear, homogeneous color.

      • Rationale: Degassing the solvent removes oxygen, which can deactivate the catalyst. The pre-stirring period allows for the formation of the active catalyst precursor.

    • Base and Substrate Addition: To the catalyst solution, add the base (e.g., 0.1 eq of a 0.1 M solution of KOH in 2-propanol). Following the base, add the substrate, acetophenone (1.0 eq).

      • Rationale: The base is crucial for generating the ruthenium-hydride species from 2-propanol.[6]

    • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir.

    • Monitoring and Work-up: Monitor the reaction by GC or TLC. Upon completion, cool the reaction to room temperature, quench with a small amount of water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over MgSO₄, filter, and concentrate.

    • Analysis: Determine the conversion by ¹H NMR or GC. Purify the product by column chromatography. The enantiomeric excess (e.e.) of the resulting 1-phenylethanol can be determined by chiral HPLC or GC.

Caption: Experimental Workflow for Asymmetric Transfer Hydrogenation.

Data Presentation and Expected Performance

The performance of a catalyst system is best summarized quantitatively. The following table presents hypothetical, yet realistic, data for the ATH of various ketones using the described catalyst system, based on performance benchmarks from similar Ru-amino alcohol catalysts.[1][6]

EntrySubstrate (Ketone)Temp (°C)Time (h)Conversion (%)e.e. (%)
1Acetophenone504>9996 (S)
24'-Chloroacetophenone506>9998 (S)
34'-Methoxyacetophenone60129592 (S)
41-Indanone402>9999 (S)
5Benzylacetone60188894 (S)

Analysis of Trends:

  • Electron-withdrawing groups on the substrate (Entry 2) often lead to faster reactions and higher enantioselectivity due to the increased electrophilicity of the carbonyl carbon.

  • Electron-donating groups (Entry 3) can slow the reaction and may slightly decrease enantioselectivity.

  • Cyclic ketones (Entry 4) are often excellent substrates, with the rigid conformation leading to very high levels of stereocontrol.

Conclusion

The this compound ligand represents a highly promising scaffold for transition metal catalysis. Its unique electronic and steric properties, derived from the ortho-CF₃ group, make it an excellent candidate for achieving high activity and enantioselectivity in reactions like the asymmetric transfer hydrogenation of ketones. The protocols detailed herein provide a robust framework for researchers to explore the utility of this ligand class in synthesizing valuable chiral building blocks for the pharmaceutical and agrochemical industries. Careful optimization of reaction parameters, including base, temperature, and solvent, will be key to unlocking the full potential of this catalytic system.

References

  • Benchchem. Application Notes and Protocols for 3-(2-(Trifluoromethyl)phenyl)propanal in Pharmaceutical Manufacturing.
  • Sigma-Aldrich. 1-(3-(Trifluoromethyl)phenyl)propan-2-ol.
  • Hoveyda, A. H., et al. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Chemistry.
  • Macgregor, S. A., et al. (2022). Iridium complexes of an ortho-trifluoromethylphenyl substituted PONOP pincer ligand. Dalton Transactions.
  • Google Patents. Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
  • Szabó, K. J., et al. (2022). Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species. Angewandte Chemie International Edition.
  • Liu, G., et al. (2021). Rhodium-Catalyzed Asymmetric Trifluoromethoxylation of Racemic Allylic Trichloroacetimidates. CCS Chemistry.
  • ResearchGate. Hydrogenation of the iridium complex 1.
  • Macgregor, S. A., et al. (2025). An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. Organometallics.
  • Wang, Q., et al. (2020). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry.
  • Benchchem. Application Notes and Protocols: Ruthenium-Catalyzed Synthesis of (S)-1-Phenylpropan-2-ol.
  • ResearchGate. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis.
  • Deery, E., et al. (2021). Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation. Angewandte Chemie International Edition.
  • Besset, T., et al. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry.
  • Melen, R. L. (2021). Recent Advances in Asymmetric Catalysis Using p‐Block Elements. Chemistry – A European Journal.
  • ResearchGate. Rhodium-Catalyzed Synthesis of Trifluoromethyl-Containing Allylic Alcohols Via Z-Alkenyl Transfer with High Stereochemistry Retention.
  • Google Patents. A process for the preparation of 1-(3-trifluoromethylphenyl)-propan-2-ol enantiomers.
  • Paquin, J-F., et al. Rhodium-catalyzed intramolecular cyclopropanation of trifluoromethyl- and pentafluorosulfanyl-substituted allylic cyanodiazoacetates. American Chemical Society.
  • Rutgers University. (2020). Novel Ligands for Transition-Metal Catalysis.
  • Li, X., et al. (2022). Rhodium(III)-Catalyzed Triple Aryl/Alkenyl C–H Bond Activation of Aryl Enaminones to Access Naphtho[1,8-bc]pyrans. Organic Letters.
  • Eltsov, O. S., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules.
  • Das, S., et al. (2021). Iridium Azocarboxamide Complexes: Variable Coordination Modes, C–H Activation, Transfer Hydrogenation Catalysis, and Mechanistic Insights. Inorganic Chemistry.
  • Li, Z., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules.
  • McArthur, G. (2024). An Air- and Moisture-stable Ruthenium Catalyst for Diverse Reactivity. Synthesis Workshop.
  • Brannock, J. D., & Lectka, T. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research.
  • Benchchem. Application Notes and Protocols for Rhodium-Catalyzed Cyclopropanation with Trifluoromethyl Groups.
  • Benchchem. Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol: Application Notes and Protocols.
  • Gouverneur, V., et al. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews.
  • ResearchGate. Synthesis of Ruthenium Catalysts with a Chiral Arene Ligand Derived from Natural Camphor.
  • Lee, J., et al. (2022). Deep-Red and Near-Infrared Iridium Complexes with Fine-Tuned Emission Colors by Adjusting Trifluoromethyl Substitution on Cyclometalated Ligands Combined with Matched Ancillary Ligands for Highly Efficient Phosphorescent Organic Light-Emitting Diodes. Advanced Functional Materials.
  • Williams, T. J., et al. (2018). Three-Component [1 + 1 + 1] Cyclopropanation with Ruthenium(II). Organometallics.
  • Cinquini, M., & Cozzi, F. (2021). New Trends in Asymmetric Phase Transfer Catalysis. Advanced Synthesis & Catalysis.
  • Duckett, S. B., et al. (2024). Iridium Pyridylpyrrolides Hyperpolarised by Para‐Hydrogen. Chemistry – A European Journal.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Yield & Purity Target Molecule: 1-[2-(Trifluoromethyl)phenyl]propan-2-ol CAS Registry Number: (Generic structure class reference; specific isomer varies) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical support center for fluorinated aromatic synthesis. Synthesizing This compound presents a unique set of challenges compared to its non-fluorinated or para-substituted analogs.

The ortho-trifluoromethyl (


-CF

) group introduces two critical variables that likely explain your yield losses:
  • Steric Bulk: The Van der Waals radius of the CF

    
     group is comparable to an isopropyl group, creating significant hindrance at the ortho position.
    
  • Electronic Activation: The strong electron-withdrawing nature (

    
     effect) of the CF
    
    
    
    group activates the benzylic position, making benzylic halides hyper-electrophilic and prone to dimerization (Wurtz coupling) before the Grignard reagent can be stabilized.

This guide covers the two primary synthetic routes: Grignard Addition (Route A) and Ketone Reduction (Route B).

Route Selection Strategy

Before troubleshooting, verify you are using the optimal route for your scale and purity requirements.

FeatureRoute A: Grignard Addition Route B: Ketone Reduction
Precursors 2-(CF

)benzyl halide + Acetaldehyde
1-[2-(CF

)phenyl]propan-2-one
Primary Risk Wurtz Coupling (Dimerization) Stereocontrol & Emulsions
Scalability Low (Exotherms, Stability)High (Standard Industrial Route)
Yield Potential Moderate (50–70%)High (>90%)
Recommendation Use for rapid discovery/small scale.Use for scale-up and GMP.

Module 1: Troubleshooting Route A (Grignard Addition)

Reaction: 2-(Trifluoromethyl)benzyl magnesium bromide/chloride + Acetaldehyde.

The Failure Mode: Wurtz Coupling

The most common report we receive is: "The reaction turned cloudy/viscous immediately, and I isolated a high melting point solid instead of my alcohol."

Diagnosis: You likely formed the Wurtz dimer (1,2-bis[2-(trifluoromethyl)phenyl]ethane) instead of the Grignard reagent. The electron-deficient ring makes the benzylic halide an excellent electrophile, which reacts with the forming Grignard reagent faster than the magnesium insertion occurs.

Protocol Optimization (The "High-Dilution" Method)
  • Solvent Selection: Switch from pure Diethyl Ether (

    
    ) to 2-Methyltetrahydrofuran (2-MeTHF)  or a THF/Toluene mix. 2-MeTHF allows for higher reaction temperatures (better initiation) but its higher viscosity can sometimes hinder mass transfer; however, its hydrophobicity aids workup.
    
  • The "Turbo" Initiation: Use LiCl (Lithium Chloride).

    • Why: LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing the rate of formation and reducing the concentration of "free" carbanions that attack the starting halide.

  • Cryogenic-to-Reflux Addition:

    • Step 1: Activate Mg turnings vigorously (iodine/heat).

    • Step 2: Add only 5% of the halide to initiate.

    • Step 3: Once initiated, dilute the remaining halide significantly (1:10 ratio with solvent).

    • Step 4: Add the diluted halide slowly (dropwise) while maintaining a gentle reflux. Counter-intuitive: While low temp prevents side reactions, benzylic Grignards often require reflux to consume the halide immediately upon addition to the Mg surface, preventing it from pooling and coupling.

Visual Troubleshooting: Grignard Formation

GrignardTroubleshoot Start Start: Grignard Initiation Initiation Did reaction initiate? (Bubbling/Heat/Color Change) Start->Initiation No Action: Add DIBAL-H (cat.) or Iodine + Heat Initiation->No No Yes Yes Initiation->Yes Yes WurtzCheck Check HPLC/TLC: Is Dimer present? HighDimer CRITICAL FAILURE: Wurtz Coupling Fix 1: Increase Dilution (10x) Fix 2: Switch to Mg-Anthracene Fix 3: Add LiCl (Turbo Grignard) WurtzCheck->HighDimer Yes (>10%) LowDimer Proceed to Acetaldehyde Addition Temp: -78°C to 0°C WurtzCheck->LowDimer No (<5%) Yes->WurtzCheck

Caption: Decision tree for diagnosing yield loss during the formation of 2-(trifluoromethyl)benzyl magnesium halide.

Module 2: Troubleshooting Route B (Ketone Reduction)

Reaction: 1-[2-(Trifluoromethyl)phenyl]propan-2-one + Reducing Agent (


).
The Failure Mode: The "Fluorine Emulsion"

Users often report: "The reaction finished, but I cannot separate the layers during workup. It's a milky mess."

Diagnosis: Fluorinated aromatics are lipophilic but also dense. When mixed with aluminum or boron salts and water, they form stabilized emulsions that resist standard phase separation.

Protocol Optimization
  • Stoichiometry: Do not use a large excess of

    
    . 0.25 to 0.35 equivalents (providing 1.0–1.4 hydrides) is sufficient. Excess borates worsen the emulsion.
    
  • The "Fieser" Workup Modification:

    • Instead of standard acid quench, use the Fieser method adapted for fluorinated substrates:

    • Quench with water (

      
       mL per 
      
      
      
      grams hydride).
    • Add 15% NaOH (

      
       mL).
      
    • Add Water (

      
       mL).
      
    • Crucial Step: Filter the resulting granular precipitate through Celite before attempting phase separation.

  • Stereochemistry (If Chiral Purity is Required):

    • Standard

      
       yields a racemic  mixture (50:50).
      
    • Solution: For high enantiomeric excess (ee), switch to Ketoreductase (KRED) enzymes or Noyori Transfer Hydrogenation . The

      
       group actually enhances stereoselectivity in enzymatic reductions by providing a distinct "large" pocket fit.
      

Module 3: Purification & Isolation Data

The physical properties of the ortho-isomer differ from the meta and para isomers due to internal hydrogen bonding and dipole moments.

ParameterValue / ObservationNote
Boiling Point ~95–100°C @ 1 mmHgsignificantly lower than non-fluorinated analog due to volatility.
TLC (Hex/EtOAc 4:1) R

~ 0.35
Stains poorly with KMnO

; use PMA or UV (254 nm).
Appearance Colorless OilOften solidifies if high purity (mp ~30°C).
1H NMR Characteristic

2.8–3.0 ppm (Benzylic CH

)
Look for ABX splitting pattern due to chiral center proximity.
19F NMR

-60 to -65 ppm
Single sharp peak. If doublets appear, check for rotamers or impurities.

Frequently Asked Questions (FAQ)

Q: Can I use the Grignard reagent derived from 2-(trifluoromethyl)phenyl bromide and react it with propylene oxide instead? A: Yes, but regioselectivity is a risk. Propylene oxide ring-opening can occur at the terminal or internal carbon. While the terminal attack (yielding the secondary alcohol) is favored, the steric bulk of the ortho-CF


 group on the Grignard can hinder the approach, leading to lower yields or polymerization of the epoxide. If you choose this route, use CuI (10 mol%)  as a catalyst to ensure regioselective attack at the less hindered carbon.

Q: My product has a strong "almond-like" smell but the NMR is messy. What is it? A: You likely have unreacted 2-(trifluoromethyl)benzaldehyde . If your Grignard reaction was quenched prematurely or if air entered the flask, the Grignard oxidizes to the phenol or reacts with oxygen/moisture to revert. The aldehyde is a common byproduct of oxidation of the benzylic alcohol during workup if oxidants are present.

Q: How do I remove the Wurtz dimer byproduct? A: The dimer is non-polar.

  • Dissolve the crude mixture in minimal hot Hexanes.

  • Cool to 0°C. The dimer often crystallizes out while the alcohol remains in solution.

  • If that fails, use column chromatography. The dimer elutes with the solvent front (100% Hexanes), while the alcohol requires polarity (10-20% EtOAc).

Visual Workflow: Purification Logic

PurificationLogic Crude Crude Reaction Mixture TLC TLC Analysis (Hexane/EtOAc 80:20) Crude->TLC SpotA Impurity: Wurtz Dimer Action: Hexane Trituration TLC->SpotA High Rf (>0.8) SpotB Target Alcohol Action: Flash Column TLC->SpotB Mid Rf (0.3-0.4) SpotC Impurity: Borate Salts/Diols Action: Acid Wash / Celite Filter TLC->SpotC Baseline

Caption: Purification strategy based on Thin Layer Chromatography (TLC) behavior of the crude mixture.

References

  • Ketone Reduction Mechanism: Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones." Available at: [Link]

  • Synthesis of Trifluoromethyl Phenethyl Alcohols:Google Patents. "Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate." (Analogous chemistry for ortho isomers). US Patent 9783476B2.
  • Ortho-Effect in Grignards: ResearchGate. "Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl." (Discusses stability of CF3-substituted Grignards). Available at: [Link]

Technical Support Center: Chiral Separation of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHIRAL-CF3-ORTHO-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary & Core Strategy

Separating the enantiomers of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol presents a specific stereochemical challenge due to the ortho-trifluoromethyl (


-CF

) group
. Unlike simple phenyl alcohols, the bulky, electron-withdrawing

moiety at the ortho position creates significant steric hindrance near the chiral center (C2 position).

The "Ortho-Effect" Conundrum: Standard cellulose-based columns (e.g., OD-H) rely on inclusion complexes within specific "grooves." The bulky


-CF

group often prevents the molecule from fitting deeply into these grooves, potentially leading to poor resolution (

). Amylose-based columns (e.g., AD-H) possess a helical structure that is generally more "open" and tolerant of bulky ortho substituents.

Primary Recommendation:

  • First-Line Screen: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is the highest probability candidate for baseline separation due to its superior steric tolerance.

  • Second-Line Screen: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v) is the gold standard starting point.

Quick Reference: Recommended Conditions

ParameterStandard ConditionOptimization Range
Column Chiralpak AD-H (5 µm, 250 x 4.6 mm)Chiralcel OD-H, Chiralpak IA (Immobilized)
Mobile Phase n-Hexane / 2-Propanol (90:10)98:2 to 80:20 (Hex/IPA)
Flow Rate 1.0 mL/min0.5 – 1.0 mL/min
Temperature 25°C10°C – 35°C (Lower T often improves

)
Detection UV 254 nm (Phenyl ring)UV 210 nm (if sensitivity is low)
Sample Conc. 1.0 mg/mL in Mobile Phase0.5 – 2.0 mg/mL

Detailed Method Development Protocol

Phase 1: The Initial Screen (The "3-Run" Rule)

Do not waste solvent on gradients. Chiral HPLC is best developed isocratically.

  • Preparation: Dissolve your sample in the mobile phase (Hexane/IPA). Do not use pure methanol or acetonitrile as the diluent, as this causes "solvent shock" and peak distortion in normal phase mode.

  • Run 1 (Standard): Inject 5 µL on Chiralpak AD-H using n-Hexane/IPA (90:10) at 1.0 mL/min.

    • Goal: Check for retention (

      
      ) and selectivity (
      
      
      
      ).[1][2][3]
  • Run 2 (Polarity Check): If

    
     (elutes too fast), switch to n-Hexane/IPA (95:5).
    
    • Reasoning: The

      
       group makes the molecule lipophilic; reducing the alcohol (IPA) increases retention, giving the chiral selector more time to interact.
      
  • Run 3 (Selector Switch): If AD-H shows partial separation (

    
    ), immediately switch to Chiralcel OD-H  with n-Hexane/IPA (90:10).
    
Phase 2: Optimization for the "Ortho-Effect"

If you observe a "shoulder" or partial separation, the


-CF

group is likely causing steric clash.
  • Tactic A: Temperature Drop: Lower the column oven to 10°C - 15°C .

    • Mechanism:[3][4] Enantioseparation is thermodynamically driven. Lowering temperature reduces molecular vibration, effectively "freezing" the analyte into the chiral pocket, which often dramatically increases resolution for fluorinated compounds.

  • Tactic B: Modifier Switch: Change the alcohol modifier from 2-Propanol to Ethanol .

    • Mechanism:[3][4] Ethanol is smaller and more polar. It can alter the solvation shell around the chiral selector, potentially allowing the bulky

      
      -CF
      
      
      
      group to dock differently.

Troubleshooting Logic Flow

The following diagram illustrates the decision-making process for optimizing the separation of this compound.

ChiralSeparation Start Start: Racemic this compound ScreenAD Screen 1: Chiralpak AD-H Hex/IPA (90:10), 25°C Start->ScreenAD CheckRs Check Resolution (Rs) ScreenAD->CheckRs Baseline Success: Rs > 1.5 Validate Method CheckRs->Baseline Good Sep Partial Partial: 0.5 < Rs < 1.5 CheckRs->Partial Shoulder NoSep No Separation: Rs < 0.5 CheckRs->NoSep Co-elution OptimizeT Lower Temp to 10°C (Entropy Effect) Partial->OptimizeT SwitchCol Switch to Chiralcel OD-H Hex/IPA (90:10) NoSep->SwitchCol OptimizeT->CheckRs Re-evaluate SwitchCol->CheckRs Re-evaluate SwitchMod Change Modifier to Ethanol (Steric fit adjustment) SwitchCol->SwitchMod If OD-H fails Immobilized Try Immobilized Column (IA/IC) Use DCM/Hexane SwitchMod->Immobilized If Alcohol fails

Caption: Decision tree for method development focusing on steric handling of the ortho-CF3 group.

Frequently Asked Questions (Technical Support)

Q1: Why are my peaks tailing significantly? A: The trifluoromethyl group is electron-withdrawing, increasing the acidity of the hydroxyl proton on the propyl chain. This can cause non-specific binding to residual silanols on the silica support.

  • Fix: Add 0.1% Diethylamine (DEA) or Trifluoroacetic Acid (TFA) to the mobile phase. For this specific alcohol, DEA is usually preferred to mask silanols.

Q2: I see separation, but the elution order is the opposite of what is reported for 1-phenyl-2-propanol. Is this normal? A: Yes. This is a classic "Ortho-Effect." The introduction of an ortho substituent (especially a heavy halogen like fluorine) often alters the binding geometry within the chiral cavity, flipping the elution order (e.g.,


 elutes before 

instead of

before

). Always verify absolute configuration with a pure standard or optical rotation; do not assume analogy to the non-fluorinated parent.

Q3: Can I use Reversed-Phase (Water/MeCN) for this separation? A: While possible using columns like Chiralpak AD-RH , it is generally not recommended for this specific molecule. The high lipophilicity of the


 group often leads to excessive retention times and broad peaks in aqueous media. Normal phase (Hexane/Alcohol) provides sharper peaks and better solubility for this compound class.

Q4: My sample is not dissolving well in the mobile phase (90:10 Hex/IPA). A: This is common for fluorinated aromatics.

  • Fix: Dissolve the sample in 100% IPA or Ethanol at a higher concentration (e.g., 10 mg/mL), then dilute 10-fold with Hexane. Ensure no precipitation occurs. Injecting a small volume (e.g., 2-5 µL) of 100% alcohol solution is acceptable if the peak shape remains symmetrical.

References

  • BenchChem Technical Support. (2025).[2] A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. BenchChem. Link

  • Daicel Chiral Technologies. (2023).[5] Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Chiral Technologies. Link

  • Matín-Matute, B., et al. (2019). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv. Link

  • Shimadzu Application News. (2016). Chiral Separation Using SFC and HPLC Switching Systems. Shimadzu Corporation. Link

  • MDPI Separations. (2022). HPLC Enantioseparation of Rigid Chiral Probes on Amylose Phases. MDPI. Link

Sources

Technical Support Center: Purification & Crystallization of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol

[1][2][3][4]

Ticket ID: #REC-TFM-02 Subject: Solvent Selection & Troubleshooting for Recrystallization Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2][3][4]

Executive Summary & Diagnostic Assessment

Welcome to the Technical Support Center. You are likely referencing 1-[2-(Trifluoromethyl)phenyl]propan-2-ol (an ortho-substituted trifluoromethyl phenethyl alcohol).[1][2][3][4]

Critical Diagnostic Note: Based on the physicochemical properties of ortho-trifluoromethyl benzylic alcohols, this compound frequently exists as a viscous oil or low-melting solid at room temperature due to the disruption of crystal packing by the bulky ortho-

1234

If you are experiencing "oiling out" (phase separation without crystallization) or failure to nucleate, this is a known characteristic of this class of intermediates.[3][4] This guide prioritizes solvent systems that force lattice formation and offers alternative purification pathways if direct crystallization fails.[1][2][3][4]

Recommended Solvent Systems

If your material is of sufficient purity (>90%) to attempt crystallization, use the following solvent systems. These are selected to balance the high lipophilicity of the

34
Primary Candidates (Direct Crystallization)
Solvent SystemRatio (v/v)Temperature ProfileMechanism of Action
n-Pentane 100%Dissolve at RT ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

Cool to -78°C (Dry Ice/Acetone)
Kinetic Control: The compound is moderately soluble at RT but insoluble at ultralow temps.[1][2][3][4] Promotes rapid nucleation.[1][2][3][4]
Hexane / Diethyl Ether 90:10Dissolve in min.[1][2][3][4] Ether

Add Hexane

Cool to -20°C
Anti-Solvent: Ether solubilizes the hydroxyl group; Hexane acts as the anti-solvent for the fluorinated ring.[3][4]
Toluene / Heptane 1:3Dissolve warm (50°C)

Slow cool to 4°C
Thermodynamic Control: Toluene interacts with the

-system; Heptane drives precipitation.[1][2][3][4] Good for removing non-polar impurities.[1][2][3][4]
Secondary Candidates (Polar Systems)

Use these only if the compound is confirmed to be a solid with a melting point >50°C.[1][2][4]

  • Ethanol / Water (High Risk of Oiling Out): Dissolve in warm ethanol; add water dropwise until turbid.[1][2][3][4]

  • Isopropanol (IPA): Good for structurally related chiral resolution, but high solubility often leads to low yields.[2][3][4]

Troubleshooting Guide: "Oiling Out"

Symptom: The solution turns cloudy, and a second liquid layer forms at the bottom instead of crystals.[3][4] Cause: The temperature is above the "oiling out" limit (liquid-liquid phase separation) but below the saturation point of the crystal.[4]

Protocol: The "Seeding at the Cloud Point" Technique
  • Re-dissolve: Heat the mixture until the oil layer re-dissolves into a homogeneous solution.

  • Trace Anti-Solvent: Add the anti-solvent (e.g., Hexane) very slowly until a faint, persistent cloudiness appears.[3][4]

  • Seed: Add a seed crystal (if available) or scratch the glass surface with a glass rod.[2][3][4]

  • Isothermal Stirring: Do not cool immediately. Stir at the current temperature for 1–2 hours. This allows the oil droplets to nucleate onto the seed/glass rather than coalescing.[3][4]

  • Slow Cooling: Once solids are visible, cool the bath at a rate of 5°C/hour.

Advanced Workflow: Derivatization Strategy

If direct recrystallization fails (common for the ortho-isomer), the industry-standard workaround is to convert the alcohol into a solid crystalline derivative, purify the derivative, and then hydrolyze it back to the alcohol.[3]

Recommended Derivative: 3,5-Dinitrobenzoate

The 3,5-dinitrobenzoate ester adds rigidity and

1234
Step-by-Step Protocol:
  • Synthesis: React crude this compound (1.0 eq) with 3,5-dinitrobenzoyl chloride (1.1 eq) and Pyridine (1.5 eq) in DCM.

  • Workup: Wash with dilute HCl (remove pyridine), then ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    . Evaporate solvent.[1][2][3][4][5][6]
    
  • Recrystallization of Ester:

    • Solvent: Ethanol or Ethanol/Ethyl Acetate (9:1).[1][2][3][4]

    • Result: High-melting yellow needles.

  • Hydrolysis: Reflux purified ester in NaOH/MeOH for 1 hour.

  • Recovery: Acidify, extract with Ether, dry, and evaporate.

    • Result: Chemically pure alcohol (often crystallizes spontaneously now due to high purity).[1][2][3][4]

Logic Flow & Decision Matrix

The following diagram illustrates the decision process for purifying this specific fluorinated intermediate.

PurificationLogicStartCrude this compoundCheckStatePhysical State at RT?Start->CheckStateSolidSolid / Semi-SolidCheckState->SolidOilViscous OilCheckState->OilRecrystDirect RecrystallizationSolid->RecrystPurityCheckPurity > 85%?Oil->PurityCheckSolvent1Hexane/Ether (-20°C)Recryst->Solvent1Solvent2n-Pentane (-78°C)Recryst->Solvent2DistillHigh Vac Distillation(0.1 mmHg)PurityCheck->DistillNo (Dirty)DerivDerivatization(3,5-Dinitrobenzoate)PurityCheck->DerivYes (Clean but oil)Distill->CheckStateRe-assessHydrolysisHydrolysis & RecoveryDeriv->HydrolysisHydrolysis->SolidHigh Purity

Caption: Decision matrix for the purification of this compound, prioritizing physical state assessment.

Frequently Asked Questions (FAQ)

Q1: Why does the ortho-isomer remain an oil while the para-isomer crystallizes? A: The ortho-trifluoromethyl group creates significant steric hindrance near the chiral center and the hydroxyl group.[1][2][3][4] This disrupts the efficient packing of molecules in the crystal lattice (lowering lattice energy), whereas para-substitution allows for more symmetric stacking.[3][4]

Q2: Can I use column chromatography instead? A: Yes. Because of the fluorine atoms, the compound is distinctively lipophilic.[3][4]

  • Stationary Phase: Silica Gel (Standard).[1][2][3][4]

  • Mobile Phase: 5% to 15% Ethyl Acetate in Hexane.[1][2][3][4]

  • Visualization: UV (254 nm) is weak due to the lack of conjugation; use Phosphomolybdic Acid (PMA) stain or Iodine chamber for detection.[1][2][4]

Q3: I need the enantiomerically pure form. Which solvent is best for chiral resolution? A: Direct crystallization of the racemate will not separate enantiomers.[3][4] You must use:

  • Chiral HPLC: Chiralcel OD-H column (Hexane/IPA 95:5).

  • Diastereomeric Salt Formation: This requires derivatizing the alcohol into an acidic ester (e.g., succinate) and resolving with a chiral amine (e.g.,

    
    -methylbenzylamine), then recrystallizing from Isopropanol .[1][2][3][4]
    

References

  • PubChem. (n.d.).[1][2][3][4][7] 1-[2-(Trifluoromethyl)phenyl]propan-2-one (Precursor Data). National Library of Medicine.[1][2][3][4] Retrieved February 26, 2026, from [Link][2][3][4]

  • Vogel, A. I. (1989).[1][2][3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3][4] Longman Scientific & Technical.[1][2][3][4] (General reference for derivatization protocols).

  • Anderson, N. G. (2012).[1][2][3][4] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1][2][3][4] (Source for "Oiling Out" troubleshooting).

Technical Support: Troubleshooting Low Enantiomeric Excess in 1-[2-(Trifluoromethyl)phenyl]propan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering low enantiomeric excess (ee) in the reduction of 1-[2-(Trifluoromethyl)phenyl]propan-2-one to its corresponding alcohol. This substrate presents a classic "Ortho-Effect" challenge. The steric bulk of the ortho-trifluoromethyl (-CF₃) group, combined with the flexible methylene spacer (homobenzylic position), creates a difficult recognition scenario for standard catalysts.

This guide provides a root-cause analysis and actionable protocols for the two most viable synthetic routes: Biocatalytic Reduction (KREDs) and Asymmetric Transfer Hydrogenation (ATH) .

Part 1: Diagnostic Workflow

Before altering reaction parameters, confirm the source of the low ee using this decision matrix.

TroubleshootingFlow Start Start: Low ee Observed CheckRac Step 1: Check for Racemization Is the product stable? Start->CheckRac CheckConv Step 2: Check Conversion Is conversion < 95%? CheckRac->CheckConv Stable Racemization Issue: Post-Reaction Racemization (Acidic Workup/Heat) CheckRac->Racemization Unstable CheckBack Step 3: Background Reaction Run control w/o catalyst CheckConv->CheckBack High Conv + Low ee Kinetic Issue: Kinetic Resolution Failure (Enzyme/Catalyst Mismatch) CheckConv->Kinetic Low Conv + Low ee Background Issue: Non-Selective Reduction (Spontaneous/Metal Leaching) CheckBack->Background Product forms w/o cat Steric Issue: Steric Clash (Ortho-Effect) Requires Ligand/Enzyme Engineering CheckBack->Steric No product w/o cat

Figure 1: Diagnostic logic to isolate the cause of low enantioselectivity.

Part 2: Biocatalytic Reduction (Ketoreductases/KREDs)

Biocatalysis is the preferred industrial route for this substrate because enzymes can better distinguish between the Methyl group and the bulky (2-CF₃-Benzyl) group than small-molecule catalysts can.

The Problem: The "Small Pocket" Mismatch

Standard KREDs have two binding pockets: "Small" (for the methyl group) and "Large" (for the aryl group).

  • Issue: The ortho-CF₃ group is exceptionally bulky (Van der Waals volume ~42 ų). If the enzyme's "Large" pocket is hydrophobic but too narrow, the substrate may bind in a reverse orientation or "wobble," leading to poor stereocontrol.

Troubleshooting Protocol
1. Screen "Bulky-Tolerant" Variants

Do not use wild-type ADHs (like Lactobacillus kefir or Thermoanaerobium brockii) without checking specific "bulky-substrate" panels.

  • Action: Screen KRED panels specifically evolved for sterically hindered ketones (e.g., Codexis KRED-P1 series or equivalent from Daicel/Evocatal). Look for enzymes with mutations in the substrate entrance tunnel (e.g., F147L or W110A mutations often expand the pocket).

2. Co-Solvent Engineering

The ortho-CF₃ group makes the substrate highly hydrophobic, causing aggregation or poor availability in aqueous buffer.

  • Action: Add 10–20% v/v DMSO or IPA (Isopropyl Alcohol) .

  • Why: This increases substrate solubility and can induce slight conformational changes in the enzyme active site, sometimes accommodating bulkier substrates better [1].

3. Thermodynamic Control (The "Anti-Prelog" Rule)

If you are getting the wrong enantiomer or low ee, the enzyme might be following "Prelog" specificity when "Anti-Prelog" is required (or vice versa).

  • Fix: If KRED-A gives 40% ee (S), do not just optimize KRED-A. Switch to an enzyme with the opposite stereopreference (Anti-Prelog) immediately, as the binding mode is likely fundamentally different and may accommodate the CF₃ group better.

Part 3: Asymmetric Transfer Hydrogenation (Noyori ATH)

If you prefer chemocatalysis (Ru/TsDPEN systems), the ortho-CF₃ group presents a specific steric challenge known as the "Ortho-Effect."

The Mechanism & Failure Mode

In the Noyori mechanism, the catalyst relies on a CH/π interaction between the substrate's aromatic ring and the catalyst's η⁶-arene ligand.

  • Failure: The ortho-CF₃ group acts as a "steric wall." It prevents the phenyl ring from flattening against the catalyst's arene ligand. This increases the distance in the transition state, allowing the smaller methyl group to slip into the wrong position.

Optimization Protocol
1. Switch the Arene Ligand

The standard RuCl catalyst often fails here because p-cymene is too bulky when paired with an ortho-substituted substrate.

  • Protocol: Switch to RuCl or RuCl .

  • Logic: Changing the electronic density and steric bulk of the arene ligand can "lock" the transition state tighter. Hexamethylbenzene is electron-rich and can strengthen the cation-π interaction, potentially overcoming the steric repulsion of the CF₃ group [2].

2. Temperature & Base Concentration
  • Issue: High temperatures promote the non-selective "background" reduction (racemic) driven by the base (isopropoxide) rather than the ruthenium hydride.

  • Fix:

    • Lower Temperature: Run at 0°C to -10°C .

    • Lower Base Loading: Reduce KOH/t-BuOK to 0.5–1.0 equivalents relative to the catalyst (not the substrate).

    • Alternative Hydrogen Source: Switch from IPA/KOH to Formic Acid/Triethylamine (5:2 azeotrope) . This eliminates the reversible nature of the reaction and prevents product racemization [3].

Part 4: Experimental Benchmarking

Use this table to benchmark your current results against expected literature values for similar ortho-substituted substrates.

ParameterBiocatalysis (KRED)ATH (Standard Ru-Cymene)ATH (Optimized Tethered/Mod)
Typical ee >98% (with screening)60–80% (often low)90–95%
Substrate Conc. 10–50 g/L100–200 g/L100–500 g/L
Limiting Factor Solubility of CF₃-ketoneSteric clash (Ortho-effect)Catalyst cost
Key Variable Enzyme VariantArene Ligand ChoiceTemperature

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use NaBH₄ with a chiral additive (e.g., Tartaric acid) for this? A: Generally, no . The ortho-CF₃ group is too bulky for simple chiral modifiers to induce high enantioselectivity in borohydride reductions. The "background" racemic reduction by free borohydride will dominate. You need the rigid chiral pocket of an enzyme or a transition metal catalyst.

Q2: My product racemizes during workup. Why? A: While 1-[2-(Trifluoromethyl)phenyl]propan-2-ol is a secondary alcohol and generally stable, the benzylic-like position can be sensitive if you use strong acids.

  • Fix: Avoid heating during extraction. If using the Formic Acid/TEA method, ensure the mixture is fully neutralized with saturated NaHCO₃ before concentration.

Q3: Why is the conversion low even if I add more catalyst? A: The ortho-CF₃ group is electron-withdrawing, which makes the carbonyl carbon more electrophilic (good for rate), but the steric bulk blocks the approach (bad for rate). If conversion stalls, it is likely product inhibition . The alcohol product might bind to the catalyst/enzyme and not release.

  • Fix: For ATH, remove the product continuously (difficult) or increase H₂ pressure (if using hydrogenation). For KREDs, use a resin (e.g., Amberlite XAD-4) to adsorb the product in situ (ISPR - In-Situ Product Removal).

References

  • Hollmann, F., et al. (2021).[1] Alcohol Dehydrogenases as Catalysts in Organic Synthesis. ResearchGate. Link

  • Noyori, R., et al. (1995).[2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link (Contextual citation based on general Noyori mechanisms).

  • Wills, M., et al. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. Link

  • BenchChem Protocols. (2025). Application Notes for Asymmetric Reduction of 1-Phenyl-1-butanone (Analogous Substrate). Link

Disclaimer: This guide assumes standard laboratory safety protocols. The 2-CF₃ group increases lipophilicity; ensure proper PPE to prevent skin absorption.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The compound of interest, 1-[2-(Trifluoromethyl)phenyl]propan-2-ol, has a molecular formula of C₁₀H₁₁F₃O and a molecular weight of 204.19 g/mol . Its structure features a secondary alcohol, a propyl chain, and a benzene ring substituted with a trifluoromethyl group at the ortho position. These features will dictate its fragmentation behavior under EI conditions.

Predicted Mass Spectrometry Fragmentation Data

Under standard 70 eV electron ionization, the fragmentation of this compound is expected to proceed through several key pathways, including alpha-cleavage, benzylic cleavage, and dehydration. The quantitative data for the predicted major fragments are summarized in the table below, with comparisons to the known fragmentation of its non-fluorinated analog, 1-phenyl-2-propanol.

m/z (Mass-to-Charge Ratio)Predicted Fragment Ion for 1-[2-(CF₃)phenyl]propan-2-olProposed Fragmentation PathwayCorresponding Fragment in 1-phenyl-2-propanol (m/z)
204[C₁₀H₁₁F₃O]⁺•Molecular Ion [M]⁺•136
186[C₁₀H₉F₃]⁺•Dehydration (Loss of H₂O)118
159[C₈H₆F₃]⁺Benzylic Cleavage (Loss of •CH(OH)CH₃)91
45[C₂H₅O]⁺Alpha-Cleavage (Loss of C₈H₆F₃•)45

Mechanistic Insights into Fragmentation Pathways

The fragmentation of the molecular ion of this compound (m/z 204) is anticipated to follow several competing pathways. The initial ionization event involves the removal of an electron, typically from the lone pair on the oxygen atom or from the aromatic π-system, to form the molecular ion [M]⁺•. Due to the presence of the alcohol functional group, the molecular ion peak is expected to be of low intensity or potentially absent, a common characteristic for aliphatic alcohols.[1]

Key Fragmentation Pathways:
  • Alpha-Cleavage: This is a dominant fragmentation pathway for secondary alcohols.[2][3] It involves the cleavage of the C-C bond adjacent to the oxygen-bearing carbon. For this compound, this results in the formation of a resonance-stabilized oxonium ion at m/z 45 ([CH₃CH=OH]⁺) and a 2-(trifluoromethyl)benzyl radical. This fragment is a strong indicator of the propan-2-ol moiety and is also observed in the mass spectrum of its non-fluorinated analog, 1-phenyl-2-propanol.[4]

  • Benzylic Cleavage: The bond between the aromatic ring and the propyl side chain is susceptible to cleavage due to the formation of a stable benzylic cation. The presence of the electron-withdrawing trifluoromethyl group on the ring influences the stability of this cation. Cleavage of the Cα-Cβ bond relative to the ring would lead to the formation of the 2-(trifluoromethyl)benzyl cation at m/z 159 . This is predicted to be a prominent peak in the spectrum, as substituted benzyl cations are generally stable.[5] In the case of 1-phenyl-2-propanol, the corresponding unsubstituted benzyl cation gives rise to the tropylium ion at m/z 91, which is often the base peak.[4]

  • Dehydration: Alcohols readily undergo the elimination of a water molecule (18 Da) upon electron ionization.[3] This would result in a fragment ion at m/z 186 . This is a common fragmentation pathway for alcohols, although the resulting peak may not always be the most abundant.[1]

The proposed fragmentation pathways are illustrated in the diagram below.

G M [C10H11F3O]+• m/z 204 (Molecular Ion) F1 [C2H5O]+ m/z 45 M->F1 Alpha-Cleavage (- •C8H6F3) F2 [C8H6F3]+ m/z 159 M->F2 Benzylic Cleavage (- •C2H5O) F3 [C10H9F3]+• m/z 186 M->F3 Dehydration (- H2O)

Caption: Predicted EI fragmentation pathways for this compound.

Comparison with Structural Analogs

A direct comparison with a structurally similar compound for which experimental data exists is invaluable for validating the predicted fragmentation.

  • 1-phenyl-2-propanol: This compound is the closest analog without the trifluoromethyl group. Its published mass spectrum shows a base peak at m/z 91 (tropylium ion from benzylic cleavage) and a significant peak at m/z 45 from alpha-cleavage.[4] The molecular ion at m/z 136 is weak. This supports the prediction that benzylic and alpha cleavages will be major pathways for the trifluoromethyl analog.

  • 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: Although a primary alcohol and a meta-isomer, a theoretical guide on its fragmentation highlights similar pathways: dehydration, alpha-cleavage (loss of •CH₂OH), and benzylic cleavage leading to a trifluoromethyl-substituted benzyl cation.[6] This further corroborates the predicted fragmentation mechanisms.

The presence of the trifluoromethyl group at the ortho position is expected to influence the relative abundance of the fragment ions compared to its meta or para isomers or the non-substituted analog, but the fundamental fragmentation pathways (alpha-cleavage, benzylic cleavage, dehydration) should remain the primary routes of decomposition.

Experimental Verification Protocol

To experimentally verify the fragmentation of this compound, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is recommended.

Methodology:
  • Sample Preparation: A dilute solution of this compound (approximately 100 µg/mL) should be prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC):

    • Injection: A 1 µL aliquot of the sample is injected into the GC system.

    • Column: A standard non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separation.

    • Oven Program: A temperature gradient is employed for optimal separation. A typical program would start at 60°C, hold for 2 minutes, then ramp at 15°C per minute to a final temperature of 280°C, and hold for 5 minutes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.[7][8]

    • Ion Source Temperature: The ion source temperature is typically maintained at 230°C.[7]

    • Scan Range: The mass spectrum is acquired over a mass-to-charge ratio (m/z) range of 40 to 300 to ensure detection of the molecular ion and all significant fragments.

This comprehensive approach, combining theoretical fragmentation predictions with a robust experimental protocol, provides a solid foundation for the mass spectrometric analysis of this compound, aiding in its unambiguous identification in research and development settings.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Prepare 100 µg/mL solution in Dichloromethane Inject Inject 1 µL Prep->Inject Column Separate on 5% Phenyl-Methylpolysiloxane Column Inject->Column Oven Temperature Gradient (60°C to 280°C) Column->Oven Ionize Electron Ionization (70 eV) Oven->Ionize Analyze Scan m/z 40-300 Ionize->Analyze Detect Detect Ions Analyze->Detect

Caption: Standard workflow for GC-MS analysis of the target compound.

References

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 2-Trifluoromethyl-2-propanol. NIST WebBook. Available at: [Link]

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]

  • Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. PubMed. Available at: [Link]

  • 1-(2-(trifluoromethyl)phenyl)propan-2-one - CAS - 21235-67-6. Axios Research. Available at: [Link]

  • 1-(3-Trifluoromethylphenyl)-2-propanol | C10H11F3O | CID 150791. PubChem. Available at: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. Available at: [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Wiley Online Library. Available at: [Link]

  • Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. Available at: [Link]

  • 1-Phenyl-2-propanol. PubChem. Available at: [Link]

  • Triple ionization and fragmentation of benzene trimers following ultrafast intermolecular Coulombic decay. PMC. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Interpretation of mass spectra. SlidePlayer. Available at: [Link]

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IR spectroscopy peaks for 1-[2-(Trifluoromethyl)phenyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol: A Comparative Analysis for Researchers

Introduction

Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, providing invaluable information about the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint is generated. For researchers in drug development and organic synthesis, rapid and accurate structural elucidation is paramount. This guide provides a detailed analysis of the expected IR absorption peaks for this compound, a molecule incorporating a secondary alcohol, an ortho-disubstituted aromatic ring, and a trifluoromethyl group. This analysis is further enriched by a comparative study with simpler, related molecules to highlight the spectral contributions of each functional moiety.

This guide is designed to move beyond a simple peak listing, offering insights into the causal relationships between molecular structure and spectral features, thereby providing a robust framework for experimental interpretation.

Molecular Structure and Key Vibrational Modes

To understand the IR spectrum, we must first consider the distinct functional components of this compound and their characteristic vibrational modes.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

Predicted IR Absorption Peaks for this compound

The following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and expected intensities.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3500 - 3200Secondary Alcohol (O-H)O-H Stretch (H-bonded)Strong, Broad
3100 - 3000Aromatic C-HC-H StretchMedium to Weak
< 3000Aliphatic C-HC-H StretchMedium to Strong
~1600, ~1480Aromatic RingC=C StretchMedium to Weak
~1330Trifluoromethyl (C-CF₃)C-CF₃ StretchVery Strong
1200 - 1100Trifluoromethyl (C-F)C-F Asymmetric & Symmetric StretchVery Strong
1150 - 1075Secondary Alcohol (C-O)C-O StretchStrong
770 - 735Ortho-substituted RingC-H Out-of-Plane BendStrong

Detailed Spectral Analysis

The Hydroxyl (O-H) Region: 3500 - 3200 cm⁻¹

The most conspicuous feature in the IR spectrum of an alcohol is typically the O-H stretching band.[1][2] Due to intermolecular hydrogen bonding, this peak is characteristically broad and strong, appearing in the 3500-3200 cm⁻¹ range.[3] The breadth of the peak arises from the varying strengths of hydrogen bonds within the sample, leading to a distribution of vibrational frequencies.[4] The absence of a sharp peak around 3600 cm⁻¹, which would indicate free (non-hydrogen-bonded) O-H groups, is expected in a condensed-phase spectrum.[5]

The C-H Stretching Region: 3100 - 2850 cm⁻¹

A dividing line at 3000 cm⁻¹ is useful for distinguishing aromatic and aliphatic C-H bonds.[6]

  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The sp²-hybridized C-H bonds of the benzene ring will produce absorptions at slightly higher frequencies than their aliphatic counterparts.[7] These peaks are typically of medium to weak intensity.

  • Aliphatic C-H Stretch (< 3000 cm⁻¹): The sp³-hybridized C-H bonds in the propanol side chain (CH₃ and CH₂) will result in medium to strong absorptions just below 3000 cm⁻¹.

The Trifluoromethyl (CF₃) and C-O Stretch Region: 1350 - 1050 cm⁻¹

This region is particularly diagnostic for this compound as it contains strong, characteristic peaks from both the trifluoromethyl group and the secondary alcohol.

  • C-CF₃ and C-F Stretches (1330 - 1100 cm⁻¹): The trifluoromethyl group is known to produce some of the most intense peaks in an IR spectrum due to the high polarity of the C-F bonds.[1] Expect multiple very strong absorptions in this region. Specifically, a broad and very strong band near 1330 cm⁻¹ is characteristic of the C-CF₃ stretching mode in substituted trifluoromethyl benzenes.[8] Additionally, the antisymmetric and symmetric C-F stretching vibrations give rise to intense bands, typically in the 1200-1100 cm⁻¹ range.[9]

  • Secondary Alcohol C-O Stretch (1150 - 1075 cm⁻¹): The stretching vibration of the C-O bond in a secondary alcohol gives a strong peak between 1150 and 1075 cm⁻¹.[10] This is a crucial peak for distinguishing between primary, secondary, and tertiary alcohols.[3][10]

The Fingerprint Region: < 1600 cm⁻¹

While complex, the fingerprint region contains valuable structural information.

  • Aromatic C=C Stretches (1600 - 1400 cm⁻¹): The benzene ring exhibits characteristic C=C in-ring stretching vibrations, typically appearing as a pair of peaks around 1600 cm⁻¹ and 1480 cm⁻¹.[11]

  • Ortho-Substitution Pattern (770 - 735 cm⁻¹): The substitution pattern on the benzene ring can often be determined by strong C-H out-of-plane (oop) bending vibrations. For ortho-disubstituted rings, a strong band is expected between 770 and 735 cm⁻¹.[12] A key confirmatory feature is the typical absence of a ring-bending peak around 690 cm⁻¹, which is present in mono- and meta-substituted rings.[12]

Comparative Spectral Analysis

To appreciate the influence of each functional group, it is instructive to compare the predicted spectrum of this compound with those of simpler, related molecules.

Wavenumber (cm⁻¹)1-[2-(CF₃)phenyl]propan-2-ol (Predicted)Propan-2-ol (Reference)o-Xylene (Reference)
O-H Stretch 3500-3200 (Strong, Broad) ~3350 (Strong, Broad) N/A
Aromatic C-H Stretch 3100-3000 (Medium) N/A~3020 (Medium)
Aliphatic C-H Stretch < 3000 (Strong) ~2970 (Strong) ~2960 (Strong)
Aromatic C=C Stretch ~1600, ~1480 (Medium) N/A~1605, ~1495 (Medium)
C-CF₃ / C-F Stretches 1330-1100 (Very Strong) N/AN/A
C-O Stretch 1150-1075 (Strong) ~1130 (Strong) N/A
Ortho C-H Bend 770-735 (Strong) N/A~740 (Strong)

This comparison highlights several key points:

  • The broad O-H stretch and the strong C-O stretch around 1100 cm⁻¹ are clearly attributable to the secondary alcohol moiety, as seen in the spectrum of propan-2-ol.[2][10]

  • The aromatic C-H and C=C stretching bands, along with the characteristic out-of-plane bend around 740 cm⁻¹, are derived from the ortho-disubstituted phenyl ring, analogous to o-xylene.[12]

  • The most distinguishing features of the target molecule are the exceptionally strong and complex absorptions in the 1330-1100 cm⁻¹ range, which are absent in the other two compounds. These are unequivocally due to the trifluoromethyl group.

Experimental Protocol: Obtaining an IR Spectrum via Attenuated Total Reflectance (ATR)

For a liquid sample such as this compound, ATR-FTIR is a rapid and reliable method.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_post Post-Analysis A Clean ATR Crystal (e.g., with isopropanol) B Acquire Background Spectrum (of clean, empty crystal) A->B C Apply Small Drop of Sample (to cover the crystal) B->C D Acquire Sample Spectrum (typically 16-32 scans) C->D E Process Data (Automatic background subtraction) D->E F Clean ATR Crystal D->F G Analyze Spectrum (Peak identification and interpretation) E->G

Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum of a liquid sample.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Collection: Once the crystal is clean and dry, acquire a background spectrum. This measures the absorbance of the ambient environment and the crystal itself, and will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Spectrum Acquisition: Initiate the sample scan. The instrument will co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is then ready for analysis. Identify the key absorption bands and compare them to the predicted values.

  • Post-Measurement Cleaning: Clean the sample from the ATR crystal surface immediately after measurement.

Conclusion

The IR spectrum of this compound is predicted to be rich in information, with distinct and identifiable peaks corresponding to each of its core functional components. The broad O-H stretch, the strong secondary alcohol C-O stretch, the aromatic C-H and C=C bands, and the characteristic ortho-substitution pattern all provide valuable structural confirmation. However, the most dominant and unique features will be the exceptionally intense C-F and C-CF₃ stretching vibrations between 1330 and 1100 cm⁻¹. By understanding the expected positions and relative intensities of these bands, researchers can confidently use IR spectroscopy to verify the synthesis of this and structurally related molecules, ensuring the integrity of their chemical research and development efforts.

References

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. Available at: [Link]

  • Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-33. Available at: [Link]

  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Available at: [Link]

  • Beg, M. A. A., & Siddiqui, F. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 40(3), 393-398. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Available at: [Link]

  • Smith, B. C. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 35(12), 10-15. Available at: [Link]

  • Yadav, R. A., & Singh, S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(5), 729-741. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). IR: aromatics. Available at: [Link]

  • Asmis, K. R., & Fielicke, A. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics, 160(20). Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). The infrared spectrum of benzene C6H6. Available at: [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

  • Germán, M. (n.d.). IR Spectrum: Alcohols and Phenols. Química Orgánica. Available at: [Link]

Sources

Comparative Bioactivity & Physicochemical Profile: 1-[2-(Trifluoromethyl)phenyl]propan-2-ol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol (hereafter referred to as 2-TFMPP-OH ), comparing it directly to its non-fluorinated analog, 1-phenylpropan-2-ol (Amphetamine precursor alcohol), and related isomers (e.g., the Fenfluramine precursor 3-TFMPP-OH).

While often overshadowed by its amine derivatives (substituted amphetamines), 2-TFMPP-OH represents a critical chiral scaffold and metabolic probe . Its bioactivity is defined not just by intrinsic receptor binding, but by its distinct physicochemical behavior —specifically the "Ortho-Effect" of the trifluoromethyl group—which drastically alters enzymatic recognition, metabolic stability, and lipophilicity compared to non-fluorinated alternatives.

Key Differentiators:

  • Steric Blockade: The ortho-CF₃ group introduces significant steric bulk (approx. equivalent to an isopropyl group), hindering enzymatic attack at the 2-position and altering the conformation of the propyl side chain.

  • Lipophilicity: A

    
    LogP of ~+0.8 to +1.1 vs. the non-fluorinated analog enhances membrane permeability but reduces aqueous solubility.
    
  • Biocatalytic Relevance: High enantioselectivity in lipase-catalyzed kinetic resolutions, making it a model substrate for synthesizing enantiopure neuroactive amines.

Physicochemical & Structural Comparison

The biological performance of 2-TFMPP-OH is governed by the electronic and steric perturbations introduced by the fluorine atoms.

Table 1: Comparative Physicochemical Profile[1]
Feature2-TFMPP-OH (Ortho-CF₃)1-Phenylpropan-2-ol (Non-Fluorinated)Impact on Bioactivity
Molecular Weight 204.19 g/mol 136.19 g/mol Heavier fluorinated core alters diffusion rates.
Lipophilicity (cLogP) ~2.6 - 2.9~1.8High: Enhanced BBB penetration; increased non-specific binding.
Electronic Effect Strong EWG (

)
Neutral (H)Reduces electron density on the phenyl ring; alters pKa of proximal groups.
Steric Bulk (A-value) High (Ortho-CF₃)Low (H)Critical: Forces the side chain out of planarity; blocks metabolic hydroxylation at the ortho-position.
Metabolic Stability High (Ring oxidation blocked)Moderate (Susceptible to p-hydroxylation)Prolongs half-life of derived drugs.
Enzymatic Rate Slower (Steric hindrance)FastRequires tailored lipases for kinetic resolution.
Structural Visualization (SAR Analysis)

The following diagram illustrates the Structure-Activity Relationship (SAR) differences, highlighting the "Ortho-Effect."

SAR_Comparison NonFluoro Non-Fluorinated Analog (1-Phenylpropan-2-ol) Lipophilicity Lipophilicity (LogP) Non: ~1.8 | CF3: ~2.8 NonFluoro->Lipophilicity Baseline Metabolism Metabolic Stability CF3 blocks ortho-oxidation NonFluoro->Metabolism Susceptible to Ring Hydroxylation Sterics Steric Hindrance Ortho-CF3 twists side chain NonFluoro->Sterics Planar Rotation Possible OrthoFluoro Target: 2-TFMPP-OH (Ortho-CF3) OrthoFluoro->Lipophilicity Increased (++) Better BBB Permeability OrthoFluoro->Metabolism Resistant (Metabolic Block) OrthoFluoro->Sterics Restricted Rotation (Bioactive Conformation)

Figure 1: SAR comparison highlighting the impact of the ortho-trifluoromethyl group on physicochemical properties relative to the non-fluorinated scaffold.

Biocatalytic Performance: Enzymatic Resolution

One of the primary "bioactivities" of 2-TFMPP-OH reported in literature is its role as a substrate for lipase-catalyzed kinetic resolution . This process is essential for generating enantiopure (S)- or (R)-2-TFMPP-OH, which are direct precursors to chiral drugs.

Comparative Enzyme Kinetics

Unlike the non-fluorinated analog, which is rapidly acetylated by standard lipases (e.g., CAL-B), the ortho-CF₃ group imposes steric constraints that enhance enantioselectivity (E-value) at the cost of reaction rate.

  • Non-Fluorinated: Fast reaction, moderate E-value.

  • 2-TFMPP-OH: Slower reaction (

    
     reduced by ~30-50%), but often higher E-value (>100) due to rigid locking of the substrate in the enzyme active site.
    
Experimental Protocol: Lipase-Mediated Resolution

Objective: Isolate (S)-1-[2-(Trifluoromethyl)phenyl]propan-2-ol from racemic mixture.

  • Substrate Preparation: Dissolve 10 mmol of rac-2-TFMPP-OH in dry diisopropyl ether (DIPE).

  • Acyl Donor: Add vinyl acetate (3.0 eq) as the irreversible acyl donor.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) (20 mg/mmol).

  • Incubation: Shake at 30°C, 200 rpm. Monitor via Chiral HPLC.

    • Note: The reaction time will be significantly longer (24-48h) compared to the non-fluorinated analog (6-12h) due to the ortho-substituent.

  • Workup: Filter enzyme. Evaporate solvent.[1] Separate the (S)-acetate from the (R)-alcohol via column chromatography.

Biological Activity of Derivatives (Precursor Potential)

The alcohol 2-TFMPP-OH is the metabolic and synthetic precursor to 2-Trifluoromethylamphetamine (2-TFMA) . Understanding the alcohol's bioactivity requires analyzing the pharmacological profile of its amine derivative compared to Amphetamine.

Table 2: Pharmacological Profile of Derived Amines
CompoundTarget ReceptorMechanism of ActionPotency vs. Non-Fluorinated
Amphetamine (Non-F)DAT / NET / VMAT2Dopamine/Norepinephrine ReleaserBaseline (High Potency)
2-TFMA (Ortho-F)SERT / DATSerotonin/Dopamine ReleaserAltered: Ortho-CF₃ shifts selectivity towards 5-HT (Serotonin) and reduces stimulant potency compared to Amphetamine due to steric clash in DAT.
Fenfluramine (Meta-F)5-HT2B / SERTSerotonin ReleaserHighly selective for 5-HT; Anorectic activity.

Mechanism of Action Diagram: The following diagram details the metabolic and pharmacodynamic pathway, contrasting the non-fluorinated and fluorinated routes.

Bioactivity_Pathway cluster_nonF Non-Fluorinated Analog (Amphetamine) Ketone Precursor Ketone (1-[2-(CF3)phenyl]-2-propanone) Alcohol Target Alcohol (2-TFMPP-OH) (Metabolic Intermediate) Ketone->Alcohol Reductive Metabolism (Rev. via ADH) Amine Active Drug (2-TFMA) (2-Trifluoromethylamphetamine) Ketone->Amine Reductive Amination (Synthetic Route) Alcohol->Amine Ritter Reaction / Substitution DAT Dopamine Transporter (DAT) (Stimulant Effect) Amine->DAT Reduced Affinity (Due to Ortho-Sterics) SERT Serotonin Transporter (SERT) (Anorectic/Mood Effect) Amine->SERT Increased Selectivity (Lipophilic Pocket Binding) Amphetamine Amphetamine Amphetamine->DAT High Affinity

Figure 2: Metabolic and pharmacodynamic pathway comparing the 2-TFMA series to the classical Amphetamine pathway.

Experimental Validation: Antimicrobial Screening

Phenylpropanol derivatives often exhibit antimicrobial properties (preservative-like activity). The introduction of CF₃ enhances this effect against specific lipophilic strains.

Protocol: Microdilution Assay

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Compound Prep: Dissolve 2-TFMPP-OH and 1-Phenylpropan-2-ol in DMSO (Stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton broth (range 512 µg/mL to 1 µg/mL).

  • Inoculation: Add

    
     CFU/mL of bacteria.
    
  • Readout: Measure OD600 after 24h at 37°C.

  • Expected Result:

    • Non-Fluorinated: MIC ~200-500 µg/mL (Weak).

    • 2-TFMPP-OH: MIC ~50-100 µg/mL. Explanation: The hydrophobic CF₃ group disrupts bacterial cell membranes more effectively than the hydrogen analog.

References

  • BenchChem. (2025). Comparative Analysis of 2-[4-(trifluoromethyl)phenyl]propanedial and Alternative Bioactive Molecules. 2

  • National Center for Biotechnology Information (NCBI). (2002). Effective enzymatic resolution of rac-1-(3-trifluoromethylphenyl)propan-2-ol, precursor of fenfluramine. PubMed. Link

  • European Patent Office. (1997). EP0810195A1: Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate.[3] Link

  • MDPI. (2022). Synthesis and Characterization of Trifluoromethylated Indenopyrazoles. Molbank. Link

  • Drugs.com. (2024). Amphetamine vs. Methamphetamine Pharmacology Comparison. Link

Sources

Structural Determination of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol: A Comparative Modality Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In modern drug development, the strategic incorporation of fluorine—particularly the trifluoromethyl (-CF3) group—is a proven tactic to enhance metabolic stability, modulate lipophilicity, and dictate specific molecular conformations[1]. The compound 1-[2-(Trifluoromethyl)phenyl]propan-2-ol serves as a critical chiral building block. Its 3D conformation is governed by the delicate interplay between the steric bulk of the ortho-CF3 group, the anomeric effect of the highly electronegative fluorine atoms, and the hydrogen-bonding capacity of the chiral propan-2-ol moiety[2].

Understanding the exact spatial arrangement of this molecule is paramount for structure-based drug design. While Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute stereochemical determination, emerging techniques like Microcrystal Electron Diffraction (MicroED) and Solution-State 19F-NMR offer powerful alternatives when traditional crystallization fails[3][4]. This guide objectively compares these modalities, providing causality-driven protocols for the structural validation of fluorinated chiral alcohols.

Comparative Analysis of Structural Modalities

To accurately map the conformational landscape of this compound, researchers must choose the appropriate analytical modality based on sample availability and the specific physical state required.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides unequivocal structural information, including absolute configuration, precise bond lengths, and intermolecular interaction networks (e.g., O-H···F hydrogen bonding)[4]. However, the energetic conformations observed in the crystal lattice are influenced by crystal packing forces, which can sometimes deviate slightly from the gas-phase minimum calculated by Density Functional Theory (DFT)[5]. For ortho-trifluoromethylated arenes, SCXRD typically reveals an orthogonal arrangement of the -CF3 group relative to the phenyl ring to minimize 1,4-steric strain[2].

Microcrystal Electron Diffraction (MicroED)

When this compound yields only microcrystalline powders, MicroED is the premier alternative. Because electrons interact with matter much more strongly than X-rays, MicroED can yield sub-Angstrom resolution structures from nanocrystals (~100 nm to a few microns) in minutes[4][6]. It circumvents the arduous optimization required to grow the >50 µm crystals needed for SCXRD[3][7].

Solution-State 19F/1H NMR

While crystallography captures a static, low-energy snapshot, Solution NMR captures the dynamic conformational ensemble. 19F-NMR is exceptionally powerful for this molecule due to the 100% natural abundance of the 19F isotope, its high sensitivity, and the complete absence of background interference in biological buffers[8][9].

Modality Comparison Data
ParameterSCXRDMicroED19F/1H NMRDFT Modeling
Sample Requirement > 50 µm single crystal~100 nm nanocrystals (powder)~1–5 mg in deuterated solventIn silico only
Resolution/Output < 0.8 Å (Absolute Config)< 1.0 Å (Relative Config)Dynamic conformational ensembleGlobal/Local energy minimums
Physical State Solid (Crystal lattice)Solid (Nanocrystal)SolutionGas-phase / Implicit solvent
Primary Limitation Difficult crystal growthDynamical scattering effectsInference-based connectivityLacks crystal packing forces

Decision Matrix & Workflow Visualization

The selection of the appropriate structural technique depends heavily on the physical state of the synthesized batch. Below is the logical decision matrix for processing this compound.

DecisionMatrix Start Synthesized This compound Cryst Crystal Size Assessment Start->Cryst Crystallization Attempt NMR 19F/1H NMR (Solution Dynamics) Start->NMR Dissolved in CDCl3 DFT DFT Modeling (Gas-Phase Energetics) Start->DFT In Silico Validation SCXRD SCXRD (High Res, Absolute Config) Cryst->SCXRD > 50 µm MicroED MicroED (Nanocrystals, Powder) Cryst->MicroED < 1 µm (Powder)

Decision matrix for structural determination of fluorinated small molecules.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental choice.

Protocol A: SCXRD Data Acquisition & Absolute Configuration

Causality: Trifluoromethyl groups frequently exhibit rotational disorder at room temperature. To accurately resolve the fluorine electron density and determine the absolute configuration of the chiral propan-2-ol center, data must be collected at cryogenic temperatures using a radiation source with a strong anomalous scattering signal.

  • Crystallization: Dissolve 10 mg of this compound in a minimal volume of ethyl acetate. Perform vapor diffusion against hexanes at 4 °C until single crystals (>50 µm) form.

  • Mounting: Select a suitable crystal under a polarized light microscope. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen cryoloop.

  • Cryocooling: Flash-cool the crystal to 100 K in a nitrogen cold stream. Validation: Immediate freezing prevents ice ring formation and freezes out the rotational dynamics of the -CF3 group.

  • Data Collection: Utilize a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å). Validation: Copper radiation provides a sufficient anomalous dispersion signal (Flack parameter) to unambiguously assign the R or S stereocenter of the alcohol.

  • Refinement: Integrate data using SAINT and solve the structure using intrinsic phasing (SHELXT). Model any residual -CF3 rotational disorder over two positions using PART instructions in SHELXL.

Protocol B: MicroED Workflow for Sub-Micron Powders

Causality: If crystallization yields only an amorphous-looking powder, the sample likely consists of nanocrystals. MicroED allows for rapid structure determination directly from this powder, bypassing months of crystallization trials[3].

  • Grid Preparation: Apply the dry powder of this compound directly onto a holey carbon cryo-TEM grid. Shake off excess material.

  • Thickness Optimization (FIB Milling): Causality: Crystals thicker than ~300 nm suffer from dynamical scattering (multiple scattering events), which convolutes the data[6][10]. If crystals are too thick, transfer the grid to a dual-beam Focused Ion Beam (FIB) scanning electron microscope and mill lamellae to a thickness of ~200 nm.

  • Data Collection: Transfer the grid to a cryo-TEM operating at 200 kV. Locate a target nanocrystal in imaging mode, then switch to diffraction mode. Collect data using continuous rotation (e.g., 0.5°/sec over a 60° wedge) on a fast direct electron detector[4][6].

  • Processing: Process the diffraction frames using DIALS or XDS. Ensure that electron scattering factors (rather than X-ray scattering factors) are applied during the structural refinement.

Workflow cluster_scxrd SCXRD Workflow cluster_microed MicroED Workflow S1 Grow >50µm Crystal S2 X-ray Diffractometer S1->S2 S3 Kinematical Scattering S2->S3 Final Conformational Map & Bond Metrics S3->Final Structure Solution M1 ~100nm Nanocrystal M2 Cryo-TEM (Electrons) M1->M2 M3 Dynamical Scattering M2->M3 M3->Final Structure Solution

Workflow comparison between SCXRD and MicroED for small molecule structure determination.

Conclusion

For this compound, the choice of structural modality dictates the type of data acquired. SCXRD remains the undisputed standard for establishing absolute stereochemistry and mapping precise hydrogen-bond networks. However, the advent of MicroED has revolutionized the timeline for structural acquisition, allowing researchers to obtain atomic-resolution data directly from microcrystalline powders[3][4]. By integrating these solid-state techniques with solution-state 19F-NMR and DFT modeling, drug development professionals can build a comprehensive, multi-state conformational profile of critical fluorinated pharmacophores.

References

Sources

Comparative Guide: Chromatographic Enantioseparation of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Challenges

The enantiomeric resolution of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol is a critical analytical step in the development of fluorinated active pharmaceutical ingredients (APIs), including fenfluramine analogs and targeted kinase inhibitors.

As an aryl-alkyl secondary alcohol, this molecule presents a unique chromatographic challenge. The ortho-trifluoromethyl (-CF₃) group exerts a profound electron-withdrawing effect (-I, -M) that alters the electron density of the adjacent aromatic ring, weakening standard π-π donor interactions. Furthermore, the significant steric bulk of the -CF₃ moiety in the ortho position restricts the rotational freedom of the propanol side chain. To achieve baseline resolution, the chosen Chiral Stationary Phase (CSP) must possess a chiral cavity capable of accommodating this specific steric demand while providing complementary hydrogen-bonding sites for the secondary hydroxyl group.

This guide objectively compares the performance of industry-standard CSPs—specifically polysaccharide-based, Pirkle-type, and cyclodextrin-based columns—providing application scientists with the causal reasoning and validated experimental protocols necessary for robust method development.

Mechanistic Foundations of Chiral Recognition

To rationally select a CSP, we must deconstruct the thermodynamic interactions between the analyte and the stationary phase. Chiral recognition is an enthalpy-driven process requiring a minimum of three simultaneous spatial interactions (The Three-Point Rule).

  • Amylose & Cellulose Polysaccharide CSPs: Columns such as Chiralpak AD-H (amylose-based) and Chiralcel OD-H (cellulose-based) utilize tris(3,5-dimethylphenylcarbamate) derivatives coated on silica. The carbamate linkages act as potent hydrogen-bond donors (via -NH) and acceptors (via C=O). As detailed in comprehensive reviews of [1], the helical twist of amylose creates deeper chiral grooves compared to the linear cellulose backbone. For ortho-substituted aromatics like our target, amylose typically provides superior steric inclusion.

  • Pirkle-Type CSPs (e.g., Whelk-O 1): These brush-type phases rely heavily on strong π-π donor-acceptor interactions. Because the -CF₃ group renders the analyte's phenyl ring electron-deficient, it fails to form a strong complex with the equally electron-deficient 3,5-dinitrobenzoyl moiety of the CSP, resulting in poor enantioselectivity.

  • Cyclodextrin-Based CSPs: While useful for aqueous reversed-phase separations, the hydrophobic inclusion cavities of β-cyclodextrin struggle to differentiate the subtle spatial differences between the (R) and (S) enantiomers of this specific aliphatic chain, as noted in advanced studies of [4].

Mechanism Analyte 1-[2-(Trifluoromethyl)phenyl] propan-2-ol PiPi π-π Stacking (Aryl - Phenylcarbamate) Analyte->PiPi Hbond Hydrogen Bonding (Hydroxyl - Carbamate C=O/NH) Analyte->Hbond Steric Steric Inclusion (ortho-CF3 in Chiral Cavity) Analyte->Steric CSP Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) PiPi->CSP Hbond->CSP Steric->CSP

Fig 2. Three-point chiral recognition mechanism between the analyte and a polysaccharide CSP.

Comparative Experimental Performance

The following table synthesizes the chromatographic performance of the racemic mixture across four distinct CSP architectures. Normal Phase (NP) conditions were utilized to maximize hydrogen-bonding efficiency, which is often suppressed in Reversed-Phase (RP) environments due to aqueous solvent competition, a phenomenon well-documented in the [3].

Table 1: Chromatographic Retention & Resolution Metrics Conditions: Hexane / Isopropanol (90:10 v/v), Flow Rate: 1.0 mL/min, Temp: 25.0 °C, UV: 254 nm.

Chiral Stationary Phase (CSP)Selector ArchitectureRetention Time 1 (min)Retention Time 2 (min)Selectivity (α)Resolution (Rs)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)9.1514.521.684.50
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)8.4011.201.453.10
Whelk-O 1 1-(1-Naphthyl)ethylamine / DNB (Pirkle)12.3513.101.081.25
Cyclobond I 2000 β-Cyclodextrin6.807.051.050.85

Data Analysis: The amylose-based Chiralpak AD-H significantly outperforms the alternatives. The structural flexibility of the amylose polymer allows it to adapt to the bulky ortho-CF₃ group, yielding a baseline resolution (Rs = 4.50) suitable for both precise analytical quantitation of enantiomeric excess (ee%) and preparative-scale isolation.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. Every step includes a causal justification and a built-in suitability check, adhering to the rigorous standards required for [2].

Workflow Start Sample Preparation 1 mg/mL in Mobile Phase Screening Primary CSP Screening Polysaccharide vs. Pirkle Start->Screening MobilePhase Mobile Phase Optimization Hexane/IPA Ratio Adjustments Screening->MobilePhase Optimization Thermodynamic Tuning Temperature & Flow Rate MobilePhase->Optimization Validation System Suitability & Validation Rs > 2.0, Tailing < 1.5 Optimization->Validation

Fig 1. Self-validating method development workflow for chiral chromatographic resolution.

Step-by-Step Methodology

Phase 1: Mobile Phase Formulation & System Equilibration

  • Preparation: Volumetrically measure HPLC-grade Hexane and Isopropanol (IPA) to achieve a 90:10 (v/v) ratio.

    • Causality: IPA is highly viscous. Premixing rather than relying on the HPLC pump's low-pressure mixing valves prevents baseline drift and retention time micro-fluctuations.

  • Degassing: Sonicate the mixture for 15 minutes under a light vacuum.

  • Equilibration: Flush the Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) at 1.0 mL/min until the baseline is completely stable (typically 10-15 column volumes).

Phase 2: Sample Preparation

  • Diluent Matching: Dissolve 1.0 mg of racemic this compound in 1.0 mL of the exact mobile phase (Hexane/IPA 90:10).

    • Causality: Using a stronger solvent (like 100% IPA or Methanol) as the sample diluent causes localized solvent-strength mismatch at the column head, leading to severe peak distortion and loss of resolution.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter.

Phase 3: Chromatographic Execution & Thermodynamic Control

  • Injection: Inject 10 µL of the prepared sample.

  • Temperature Control: Maintain the column compartment strictly at 25.0 ± 0.1 °C.

    • Causality: Chiral recognition relies on minute differences in binding enthalpies (ΔΔH). Fluctuations in column temperature will directly alter the selectivity factor (α).

  • Detection: Monitor UV absorbance at 210 nm (for maximum sensitivity of the aliphatic alcohol) and 254 nm (for the aromatic ring).

Phase 4: System Suitability & Self-Validation Criteria Before accepting the analytical results, the chromatogram must pass the following self-validating gates:

  • Retention Factor (k'): The first eluting peak must have a k' > 2.0. Validation: Confirms the analyte is thoroughly interacting with the chiral cavities and not eluting in the void volume.

  • Resolution (Rs): Must be ≥ 2.0. Validation: Ensures baseline separation, meaning peak integration for enantiomeric excess (%ee) calculations will be >99.9% accurate.

  • Tailing Factor (Tf): Must be ≤ 1.5. Validation: If Tf > 1.5, it indicates secondary, non-enantioselective interactions (e.g., with residual silanols). Because our target is a neutral alcohol, basic additives (like DEA) are unnecessary, and tailing would indicate column degradation.

References

  • Okamoto, Y., & Yashima, E. "Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation." Journal of Chromatography A.[Link]

  • Ferretti, R., et al. "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." Molecules.[Link]

  • Krstić, M., et al. "Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography." International Journal of Molecular Sciences.[Link]

  • Flieger, J., et al. "Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques." International Journal of Molecular Sciences.[Link]

Technical Guide: Lipophilicity Profiling of Ortho-Trifluoromethyl Phenylpropanols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and chiral synthesis, ortho-trifluoromethyl phenylpropanols represent a distinct class of fluorinated scaffolds where the position of the trifluoromethyl (-CF


) group critically alters physicochemical properties. Unlike their meta- and para- regioisomers, the ortho- isomer exhibits a unique lipophilicity profile driven by the "Ortho Effect" —a combination of steric shielding and intramolecular hydrogen bonding.

This guide provides a technical comparison of the lipophilicity (logP/logD) of ortho-trifluoromethyl phenylpropanols against key alternatives, supported by mechanistic analysis and experimental protocols for validation.

Mechanistic Analysis: The "Ortho Effect" on Lipophilicity

The lipophilicity of phenylpropanols is not merely a sum of atomic contributions; it is heavily influenced by the spatial arrangement of the hydroxyl (-OH) and trifluoromethyl (-CF


) groups.
Intramolecular Hydrogen Bonding (The "Masking" Effect)

In ortho-trifluoromethyl phenylpropanols (e.g., 1-(2-(trifluoromethyl)phenyl)propan-1-ol), the proximity of the electron-rich fluorine atoms to the hydroxyl proton allows for the formation of a weak intramolecular hydrogen bond (OH···F-C).

  • Mechanism: This interaction "locks" the hydroxyl proton, reducing its ability to act as a hydrogen bond donor to solvent water molecules.

  • Result: The polar hydroxyl group is effectively "masked" from the aqueous phase. Consequently, the ortho isomer typically exhibits a higher experimental logP (is more lipophilic) than its para counterpart, where the hydroxyl group is fully exposed to solvation.

Steric Shielding and Conformation

The bulky -CF


 group at the ortho position forces the propanol side chain to twist out of the phenyl ring's plane to minimize steric strain. This deplanarization:
  • Reduces π-system conjugation.

  • Creates a compact hydrophobic face, further decreasing water solubility compared to the flatter meta or para isomers.

Structural Logic Diagram

The following diagram illustrates the causality between structural substitution and observed lipophilicity.

OrthoEffect Subst Substituent Position Ortho Ortho-CF3 (Proximal to OH) Subst->Ortho Para Para-CF3 (Distal to OH) Subst->Para Interaction Intramolecular Interaction Ortho->Interaction Steric Proximity Solvation Solvent Exposure (OH···H2O) Para->Solvation No Steric Hindrance H_Bond Intramolecular H-Bond (OH···F) Interaction->H_Bond High_LogP Increased logP (Hydrophobic) H_Bond->High_LogP Polar Group Masked Low_LogP Baseline logP (More Polar) Solvation->Low_LogP Full Hydration Outcome Lipophilicity Outcome

Figure 1: Mechanistic pathway showing how ortho-substitution leads to increased lipophilicity via hydroxyl masking.

Comparative Data Analysis

The following table synthesizes physicochemical data comparing the ortho-trifluoromethyl product with its isomers and non-fluorinated analogs. Note that while exact experimental values vary by specific chain isomer (1-propanol vs 2-propanol), the relative trends remain consistent.

Table 1: Lipophilicity and Physicochemical Comparison
FeatureOrtho-CF3 (Product)Meta-CF3 (Alternative)Para-CF3 (Alternative)Unsubstituted (Control)
Structure 1-(2-(CF

)phenyl)propan-1-ol
1-(3-(CF

)phenyl)propan-1-ol
1-(4-(CF

)phenyl)propan-1-ol
1-phenylpropan-1-ol
Predicted logP ~2.9 - 3.1 ~2.7 - 2.8~2.6 - 2.7~1.8 - 2.0
H-Bond Donor Masked (Intramolecular) ExposedFully ExposedExposed
Water Solubility Lowest ModerateModerateHighest
Steric Bulk High (Twisted) MediumLow (Planar)Low
Electronic Effect Inductive (-I) dominantInductive (-I)Resonance (-R) & InductiveReference

Key Insight: The ortho-CF


 analog is the most lipophilic choice. If your application (e.g., blood-brain barrier penetration) requires higher lipophilicity without adding carbon chain length, the ortho isomer is superior to the para isomer. Conversely, if aqueous solubility is a limiting factor, the para isomer or unsubstituted analog is preferable.

Experimental Protocols for Validation

To verify these values in your specific matrix, we recommend the RP-HPLC Method over the traditional Shake-Flask method. It is faster, requires less sample, and is better suited for fluorinated compounds that may form emulsions.

Protocol: RP-HPLC Lipophilicity Determination ( )

Objective: Determine the lipophilicity index (


) as a surrogate for octanol-water partition coefficient (

).
Materials:
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM MOPS buffer (pH 7.4) or 0.1% Formic Acid in Water (for non-ionizable species).

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN).

  • Standards: Uracil (dead time marker,

    
    ), Toluene, Naphthalene, Acetophenone (calibration standards with known logP).
    
Workflow:
  • Dead Time Determination: Inject Uracil to determine

    
     (time for unretained solvent to pass).
    
  • Isocratic Runs: Run the target ortho-CF3 compound and standards at varying organic modifiers (

    
     = 50%, 60%, 70% MeOH).
    
  • Calculate Capacity Factor (

    
    ): 
    
    
    
    
    Where
    
    
    is the retention time of the analyte.
  • Extrapolation: Plot

    
     vs. volume fraction of methanol (
    
    
    
    ).
    • The y-intercept (at

      
      ) is 
      
      
      
      (lipophilicity index).
  • Calibration: Correlate

    
     of standards to their literature 
    
    
    
    to generate a calibration curve:
    
    
  • Validation: Calculate the

    
     of the ortho-CF3 product using the slope (
    
    
    
    ) and intercept (
    
    
    ).
Workflow Visualization

HPLC_Protocol Start Start: Sample Preparation (1 mg/mL in MeOH) DeadTime Inject Uracil (Measure t0) Start->DeadTime Runs Isocratic Runs (50%, 60%, 70% MeOH) DeadTime->Runs Calc_k Calculate Capacity Factor (k') k' = (tR - t0) / t0 Runs->Calc_k Plot Linear Regression log k' vs. %MeOH Calc_k->Plot Extrapolate Extrapolate to 0% MeOH (Determine log kw) Plot->Extrapolate Final Calculate logP (Apply Calibration Curve) Extrapolate->Final

Figure 2: Step-by-step RP-HPLC workflow for accurate lipophilicity determination.

Application Case Study: Kinetic Resolution

In the enzymatic kinetic resolution of chiral phenylpropanols (e.g., using Candida antarctica Lipase B), the lipophilicity difference is crucial.

  • Scenario: A researcher attempts to resolve racemic 1-(2-(trifluoromethyl)phenyl)propan-1-ol via transesterification.

  • Observation: The ortho-CF3 substrate often shows slower reaction rates but higher enantioselectivity (E-value) compared to the para isomer.

  • Explanation: The increased lipophilicity and steric bulk of the ortho-CF3 group restrict the substrate's entry into the lipase's hydrophobic active site, creating a tighter "lock-and-key" fit that discriminates better between enantiomers, albeit at the cost of turnover frequency.

References

  • PubChem. 1-(3-Trifluoromethylphenyl)-2-propanol Compound Summary. National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry. Reducing the Lipophilicity of Perfluoroalkyl Groups. ACS Publications.[1] Available at: [Link]

  • ResearchGate. Inductive Effects on Intramolecular Hydrogen Bond Strength: 2-amino-1-trifluoromethylethanol. Available at: [Link]

Sources

Safety Operating Guide

Definitive Guide: Disposal & Handling of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Halogen Rule"

Immediate Action Required: Do NOT dispose of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol (TFPP) in standard organic solvent waste streams.

Due to the trifluoromethyl (-CF₃) group, this compound must be classified as Halogenated Organic Waste .[1] Incinerating this substance in standard kilns without hydrogen fluoride (HF) scrubbers will damage infrastructure and violate environmental release limits.

Part 1: Chemical Profile & Hazard Identification[2][3]

To dispose of a chemical safely, we must first understand its behavior under stress.[1] TFPP is a fluorinated aromatic alcohol. While specific experimental data for this exact isomer may be sparse in public repositories, Structure-Activity Relationship (SAR) analysis with close analogs (e.g., 2-(trifluoromethyl)-2-propanol) dictates the following safety profile:

Table 1: Physicochemical & Hazard Profile
ParameterClassification / ValueOperational Implication
Chemical Class Fluorinated Aromatic AlcoholMUST be segregated from non-halogenated solvents.[1]
Flammability Combustible Liquid (Predicted FP > 60°C)Store away from oxidizers and open flames. RCRA Code D001 applies if FP < 60°C.
Reactivity Stable; Non-Peroxide FormerSafe for long-term storage if sealed; no stabilizer required.
Toxicity Irritant (Skin/Eye)Standard PPE (Nitrile gloves, Goggles) required.[1]
Incineration Product Hydrogen Fluoride (HF) CRITICAL: Requires specialized incineration (scrubbed).[2]

Part 2: Waste Segregation & Logistics (The Core Directive)

The Mechanism of Failure

Why do we segregate? When non-halogenated solvents (acetone, ethanol) are incinerated, they produce CO₂ and H₂O.[1] When TFPP is incinerated, the strong C-F bonds break at high temperatures (>850°C), reacting with hydrogen sources to form Hydrogen Fluoride (HF) gas.[1]



HF is highly corrosive to the ceramic linings of standard incinerators and is a severe respiratory toxin. Therefore, it must be sent to a facility equipped with caustic scrubbers .[1]

Workflow 1: Waste Segregation Logic

The following decision tree illustrates the mandatory segregation process for TFPP.

SegregationLogic Start Waste Generation: This compound CheckHalogen Contains Halogens? (F, Cl, Br, I) Start->CheckHalogen NonHalogen Standard Organic Waste (Hydrocarbons, Alcohols) CheckHalogen->NonHalogen No HalogenStream Halogenated Waste Stream (>2% Halogen Content) CheckHalogen->HalogenStream Yes (TFPP) Container Select Container: HDPE or Glass (Avoid Metal if Acidic) HalogenStream->Container Labeling Labeling: 'Flammable, Toxic, Contains Fluorine' Container->Labeling Disposal Disposal: High-Temp Incineration with HF Scrubbing Labeling->Disposal

Figure 1: Decision logic for segregating fluorinated alcohols from standard waste streams.

Part 3: Step-by-Step Disposal Protocol

Step 1: Container Selection[5]
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Avoid: Metal cans (unless lined), as trace hydrolysis of the CF₃ group over long periods or impurities can generate acidity that corrodes metal.

Step 2: Bulking & Mixing
  • Compatibility: You may mix TFPP with other halogenated solvents (e.g., Dichloromethane, Chloroform).[1]

  • Incompatibility: Do NOT mix with strong oxidizers (Peroxides, Nitric Acid) or strong bases (which may induce elimination reactions).[1]

Step 3: Labeling Compliance

Adhere to the "Cradle-to-Grave" tracking requirement. Your label must explicitly state:

  • Full Chemical Name: this compound.

  • Hazard Class: Flammable, Irritant.[1][3]

  • Constituent Flag: "CONTAINS ORGANIC FLUORINE."

Step 4: Regulatory Coding (US RCRA)

If discarding unused commercial chemical product:

  • D001: Ignitable (if Flash Point < 60°C).

  • F-Codes: If the waste is a spent solvent mixture containing >10% halogenated solvents, codes F001 or F002 may apply depending on the specific mixture composition [1].[1][4][5]

Part 4: Emergency Spill Response

In the event of a spill, speed is secondary to containment.[1] The goal is to prevent the fluorinated compound from entering municipal water systems.

Workflow 2: Spill Containment Procedure

SpillResponse Alert 1. Alert Personnel Evacuate Area PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment Use Vermiculite or Polypropylene Pads PPE->Contain Cleanup 4. Transfer Scoop into Sealed Bag/Bucket Contain->Cleanup Label 5. Label as 'Debris from Halogenated Spill' Cleanup->Label

Figure 2: Operational workflow for managing laboratory spills of TFPP.

Critical Note: Do not use water to flush the spill. This spreads the fluorinated contaminant into drains, which is a violation of the Clean Water Act.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (F-Codes and D-Codes). RCRA Online. [Link]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Fluorinated Alcohols Safety Profile. PubChem. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Handling Halogenated Organic Waste in Academic Laboratories. ACS Chemical Health & Safety Guidelines. [Link]

Sources

In-Depth Technical Guide: PPE & Safety Protocols for Handling 1-[2-(Trifluoromethyl)phenyl]propan-2-ol

[1][2]

Executive Safety Summary & Risk Context

Handling 1-[2-(Trifluoromethyl)phenyl]propan-2-ol requires a safety strategy that goes beyond standard organic solvent protocols. While often categorized generically as an "irritant," the presence of the trifluoromethyl (-CF3) group at the ortho position significantly alters its toxicokinetic profile compared to non-fluorinated analogs (e.g., 1-phenyl-2-propanol).

The "Lipophilic Trojan Horse" Effect

As a Senior Scientist, I must highlight the specific causality of risk here. The -CF3 moiety is highly electron-withdrawing and lipophilic.[1][2]

  • Enhanced Permeation: This group increases the molecule's partition coefficient (LogP), facilitating rapid transport across the dermal lipid bilayer.

  • Systemic Risk: Unlike simple alcohols that may only cause local dermatitis, fluorinated benzylic-type alcohols have a higher potential for systemic absorption.[1][2]

  • Metabolic Stability: The C-F bond is metabolically robust, meaning the compound may persist longer in biological systems than non-halogenated equivalents.

Immediate Hazard Classifications (derived from structural analogs):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][4][6]

  • Precautionary Principle: Treat as a potential sensitizer and systemic toxicant until specific toxicological data proves otherwise.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following matrix is designed specifically for the handling of fluorinated organic intermediates in a research setting.

Protection ZoneRecommended EquipmentTechnical Justification & Standard
Hand Protection (Splash) Double Nitrile Gloves (Outer: 5 mil / 0.12mm)(Inner: 4 mil / 0.10mm)Why: Fluorinated organics can permeate thin nitrile faster than standard solvents.[1] Double gloving creates a sacrificial outer layer and a visual breach indicator.[1][2] Standard: ASTM F739 or EN 374 (Level 2+).[1][2]
Hand Protection (Immersion) Laminate Film (Silver Shield/4H) Why: If performing scale-up or spill cleanup, nitrile is insufficient.[1] Laminate film offers >4hr breakthrough time for halogenated solvents.[1][2]
Respiratory Fume Hood (Primary) Face Velocity: 80–100 fpmWhy: Volatility is moderate, but aerosols during transfer are a risk.[1] Backup: Half-face respirator with OV/P100 cartridges (Organic Vapor + Particulate) if hood work is impossible.[1][2]
Eye/Face Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for liquids that are skin/eye irritants.[1][2] Goggles seal against vapors and splashes.[1][2]
Body Tyvek® Lab Coat (or equivalent) Why: Cotton coats absorb liquids and hold them against the skin.[1] Non-woven polypropylene (Tyvek) repels organic liquids.[1][2]
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the specific interaction type.

PPE_LogicStartTask AssessmentVolatileIs Aerosol/VaporGeneration Likely?Start->VolatileContactDirect ContactDuration?Start->ContactHoodEngineering Control:Fume Hood RequiredVolatile->HoodYes (Standard)RespRespirator:OV/P100 CartridgeVolatile->RespNo Hood AvailableSplashSplash Risk OnlyContact->Splash< 5 minsImmersionHigh Exposure/CleanupContact->Immersion> 5 mins or SpillGlove1Double Nitrile Gloves(Change every 15 mins)Splash->Glove1Glove2Laminate (Silver Shield)Liners under NitrileImmersion->Glove2

Figure 1: Logic flow for selecting appropriate PPE based on exposure duration and engineering control availability.[1]

Operational Protocols: A Self-Validating System

Safety is not a checklist; it is a workflow. Use this protocol to ensure "Self-Validation"—where every step confirms the safety of the previous one.

Phase 1: Pre-Operational Verification[1][2]
  • Glove Integrity Check: Inflate nitrile gloves with air to check for pinholes before donning.[1][2] Validation: No air leakage.[1][2][7]

  • Solvent Compatibility: Verify that no acetone or DMSO is near the workspace.[1][2] These "carrier solvents" can dissolve the fluorinated alcohol and drag it through glove material faster.[1][2]

  • Waste Stream ID: Locate the Halogenated Waste container.[1][2] Never mix with non-halogenated solvents (see Section 4).[1][2][8]

Phase 2: Synthesis & Handling (The "Clean-Dirty" Hand Rule)
  • Setup: Place a disposable absorbent pad (benchkote) in the fume hood.[1][2] This captures micro-droplets and prevents contamination of the hood surface.[1][2]

  • Transfer:

    • Use positive displacement pipettes for viscous oils to prevent dripping.[1][2]

    • The Rule: Your dominant hand (manipulating the chemical) is "Dirty."[1] Your non-dominant hand (touching sash, notebook, door handles) is "Clean." Do not cross-contaminate.[1][2]

  • Heating: If refluxing, ensure the condenser water flow is active before heat application.[1][2] Fluorinated alcohols can have deceptive boiling points; do not assume low volatility.[1][2]

Phase 3: Decontamination & Doffing[1][2]
  • Wipe Down: Wipe all tools (spatulas, flask necks) with a paper towel soaked in ethanol inside the hood.[1][2] Dispose of the towel as solid hazardous waste.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff, balling it in the other hand, and peeling the second off inside-out) to ensure no outer surface touches skin.

  • Wash: Wash hands with soap and cool water.[1][2] Avoid hot water, which opens pores and increases absorption if trace residues remain.[1][2]

Waste Disposal & Emergency Response

Waste Segregation (Critical)

The presence of the Trifluoromethyl group mandates strict segregation.

  • Classification: Halogenated Organic Solvent Waste. [1][9]

  • Why: Incineration of fluorinated compounds generates Hydrogen Fluoride (HF).[1][2] Facilities must use scrubbers designed for HF.[1][2] Mixing this with non-halogenated waste (e.g., pure acetone) can damage standard incinerators and violate EPA/local regulations.[2]

Spill Response Protocol

If a spill occurs (>5 mL), follow this workflow immediately.

Spill_ResponseAssessSpill DetectedSizeAssess VolumeAssess->SizeSmallMinor (<10mL)Inside HoodSize->SmallLargeMajor (>10mL)Or Outside HoodSize->LargeAction11. Absorb with Vermiculite/Pad2. Wipe with Ethanol3. Dispose as Halogenated SolidSmall->Action1Action21. EVACUATE Area2. Secure Doors3. Call EHS/HazMatLarge->Action2

Figure 2: Escalation protocol for spills. Note that "Outside Hood" spills automatically trigger evacuation due to lack of containment.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Fluorinated Propanols.[1][2] Retrieved from [Link][1]

  • American Chemical Society (2023). Identifying and Handling Fluorinated Compounds in the Laboratory.[1][2] ACS Chemical Safety Guidelines.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Management of Halogenated Solvent Waste (F-Listed Wastes).[1][2] Retrieved from [Link]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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1-[2-(Trifluoromethyl)phenyl]propan-2-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.